molecular formula C24H24O5 B110250 5-O-Trityl-D-ribofuranose CAS No. 53225-58-4

5-O-Trityl-D-ribofuranose

Katalognummer: B110250
CAS-Nummer: 53225-58-4
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: ZAZZFZLLPGMINF-YRNFEDNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-O-Trityl-D-ribofuranose is a protected ribofuranose derivative that serves as a crucial synthetic intermediate in nucleoside chemistry and the preparation of complex nucleotides . The trityl (triphenylmethyl) group at the 5-O position acts as a protecting group, shielding the primary hydroxyl function during synthetic sequences and allowing for selective reactions at other sites of the sugar molecule. This enables the precise construction of nucleoside analogs, which are vital for exploring biochemical pathways and developing therapeutic agents . Such modified ribose scaffolds are fundamental in synthesizing novel compounds for research into drug targets like the TRPM2 cation channel, where the terminal ribose moiety is essential for ligand recognition , and for creating modified cyclic dinucleotides that act as potent STING agonists with potential applications in cancer immunotherapy . The application of this and related protected sugar intermediates is a cornerstone in the field of medicinal chemistry, facilitating the development of probes and candidates that modulate key biological processes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZZFZLLPGMINF-YRNFEDNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447477
Record name (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53225-58-4
Record name (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is 5-O-Trityl-D-ribofuranose used for

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-O-Trityl-D-ribofuranose: The Strategic Gatekeeper in Nucleoside Architecture Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Furanose Trap

In the complex landscape of nucleoside chemistry, 5-O-Trityl-D-ribofuranose is not merely a protected intermediate; it is a strategic "gatekeeper." Its synthesis represents the decisive moment where the chaotic mutarotation of D-ribose (predominantly pyranose in solution) is collapsed into the biologically relevant furanose architecture.

By selectively tritylating the primary 5-hydroxyl group—which exists as a free primary alcohol only in the furanose and open-chain forms—chemists effectively "trap" the ribose in the five-membered ring configuration required for RNA and antiviral nucleoside synthesis. This guide details the synthesis, stability, and pivotal applications of this intermediate, moving beyond standard protocols to explore the mechanistic causality that drives its utility in modern drug development.

Chemical Architecture & The "Furanose Locking" Mechanism

To understand the utility of 5-O-Trityl-D-ribofuranose, one must first understand the equilibrium of the starting material.

  • D-Ribose Equilibrium: In aqueous solution, D-ribose exists primarily as

    
    -D-ribopyranose (~59%) and 
    
    
    
    -D-ribopyranose (~20%), with the furanose forms constituting a minority (<25%).
  • The Selectivity Filter: The triphenylmethyl (trityl) group is bulky. It reacts almost exclusively with primary hydroxyls due to steric hindrance at secondary sites.

  • The Trap:

    • Pyranose Form: The C5 oxygen is involved in the ring closure (C1-O-C5). There is no primary hydroxyl available.

    • Furanose Form: The ring closes at C4 (C1-O-C4), leaving the C5 hydroxymethyl group (

      
      ) exocyclic and primary.
      
    • Mechanism: As the trityl chloride reacts with the trace amounts of furanose 5-OH, Le Chatelier’s principle drives the pyranose

      
       furanose equilibrium toward the furanose form to replenish the consumed species. The result is a high-yield conversion to the furanoside.[1]
      
DOT Diagram: The Furanose Trap Mechanism

FuranoseTrap RibPy D-Ribopyranose (Major Isomer, ~75%) Open Open Chain Aldehyde RibPy->Open Mutarotation RibFur D-Ribofuranose (Minor Isomer, <25%) Open->RibFur Product 5-O-Trityl-D-ribofuranose (Trapped Product) RibFur->Product Fast Irreversible Tritylation TrCl + Trityl Chloride (TrCl) (Selects Primary -OH) TrCl->Product

Figure 1: The thermodynamic siphon effect where tritylation drives the equilibrium from the stable pyranose form to the protected furanose species.

Strategic Applications in Drug Development

Direct Glycosylation (The "One-Pot" Efficiency)

Traditionally, nucleoside synthesis requires per-acylated sugars (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose). However, modern "atom-economic" methods utilize 5-O-Trityl-D-ribofuranose directly.

  • Method: Modified Mitsunobu conditions or specific Lewis acid catalysis.

  • Advantage: The 5-O-Trityl group provides enough steric bulk to influence the stereochemical outcome (favoring

    
    -anomers) without the need for 2,3-protection steps, which can be introduced after base coupling if necessary.
    
Synthesis of 5'-Modified Nucleosides

This is the primary industrial utility. By protecting the 5-position with an acid-labile group, chemists can manipulate the 1, 2, and 3 positions (e.g., acetylation, methylation) and then selectively remove the trityl group to expose the 5-OH for modification.

  • Target Class: 5'-Deoxy, 5'-Halo, or 5'-Amino nucleosides (e.g., 5'-Chloro-5'-deoxyadenosine analogs).

  • Workflow:

    • 5-Protection: Synthesis of 5-O-Trityl-D-ribose.

    • 1,2,3-Functionalization: Acetylation to 1,2,3-tri-O-acetyl-5-O-trityl-D-ribose.[2]

    • 5-Deprotection: Mild acid hydrolysis removes Trityl, leaving 1,2,3-tri-O-acetyl-D-ribose.

    • 5-Modification: The free 5-OH is converted to a leaving group (Tosylate/Mesylate) and displaced by nucleophiles (Azide, Halide, etc.).

Detailed Experimental Protocols

Protocol A: Synthesis of 5-O-Trityl-D-ribofuranose

This protocol prioritizes the "Furanose Trap" efficiency.

Reagents:

  • D-Ribose (15.0 g, 100 mmol)

  • Trityl Chloride (TrCl) (30.7 g, 110 mmol)

  • Pyridine (anhydrous, 100 mL)

Step-by-Step Methodology:

  • Preparation: Dry D-ribose under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace water (critical for tritylation efficiency).

  • Solubilization: Suspend D-ribose in anhydrous pyridine. Note that dissolution will be slow; D-ribose is sparingly soluble in pyridine initially.

  • Reaction: Add Trityl Chloride in one portion.

  • The "Trap" Phase: Stir at room temperature for 12–24 hours.

    • Observation: The solution will gradually clear as the D-ribose dissolves and reacts. The reaction drives the solid ribose (pyranose/furanose mix) into the soluble 5-O-trityl-furanose form.

  • Quenching: Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a sticky gum or solid.

  • Extraction: Decant the water. Dissolve the residue in Dichloromethane (DCM). Wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. If necessary, purify via flash chromatography (SiO2, MeOH/DCM gradient).
    

Quality Control (Self-Validation):

  • TLC:

    
     ~0.4 (10% MeOH in DCM). Stains yellow with 
    
    
    
    /heat (charring).
  • NMR Check: Look for the multiplet at 7.2–7.5 ppm (15H, Trityl aromatic protons). Ensure the absence of the C5-ring protons characteristic of pyranose forms.

Protocol B: Conversion to 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose

Used when the target is a protected sugar donor.

  • Acylation: To the crude 5-O-Trityl-D-ribose in pyridine (from Step 4 above, without workup if one-pot is desired), add Acetic Anhydride (40 mL, 4.0 eq).

  • Conditions: Stir at ambient temperature for 6 hours.

  • Workup: Standard extraction (DCM/Water).

  • Result: A stable foam, ready for glycosylation or 5-deprotection.

Quantitative Data: Stability Profile

The trityl group is acid-labile. Understanding its stability window is crucial for downstream success.

Solvent/ConditionpHTemperatureStability (t½)Notes
Pyridine >725°CStable (>1 year)Storage form.
DCM / MeOH 725°CStableStandard handling.
80% Acetic Acid ~225°C< 30 minsDeprotection Condition.
1% TFA in DCM <125°C< 2 minsRapid cleavage (Detritylation).
Silica Gel 5-625°CModerateCan degrade on acidic silica columns; add 1% Et3N to eluent.

Downstream Workflow Visualization

How 5-O-Trityl-D-ribofuranose feeds into antiviral synthesis (e.g., 5'-modified analogs).

Downstream Start 5-O-Trityl-D-ribofuranose Step1 Acetylation (Ac2O/Py) Start->Step1 Inter1 1,2,3-Tri-O-acetyl-5-O-trityl-ribose Step1->Inter1 Step2 Detritylation (80% AcOH) Inter1->Step2 Inter2 1,2,3-Tri-O-acetyl-D-ribose (Free 5-OH) Step2->Inter2 Step3 Activation (TsCl or MsCl) Inter2->Step3 Step4 Nucleophilic Displacement (NaN3, LiCl, etc.) Step3->Step4 Final 5-Modified Nucleoside Analog Step4->Final

Figure 2: The "Protect-Modify-Deprotect" strategy utilizing the trityl group to selectively access the 5-position.

References

  • BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from

  • Zhang, J., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. Organic Letters, 17(19), 4726–4729.

  • Townsend, L. B., et al. (1996). Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry, 39(20).

  • Synthose Inc. (2025). Product Specification: 1,2,3-Tri-O-acetyl-5-azido-5-deoxy-D-ribofuranose.

  • ChemicalBook. (2025).[3][4] 5-O-Trityl-D-ribofuranose Properties and Safety.

Sources

Strategic Utilization of 5-O-Trityl-D-Ribofuranose in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of nucleoside synthesis, 5-O-Trityl-D-ribofuranose serves not merely as a protected intermediate, but as a structural gatekeeper. Its primary utility lies in the "Furanose Lock" mechanism —a thermodynamic enforcement that restricts D-ribose to its biologically relevant five-membered ring form by blocking the 5-hydroxyl group required for pyranose formation.

This technical guide details the synthesis, functionalization, and application of 5-O-Trityl-D-ribofuranose. It moves beyond standard protocols to address the kinetic vs. thermodynamic controls required to maximize yield and purity in downstream nucleoside coupling, specifically for high-value antiviral and antineoplastic agents.

Part 1: The Chemical Rationale (The "Furanose Lock")

The Isomerization Challenge

Native D-ribose in solution exists as an equilibrium mixture of pyranose (~75%) and furanose (~25%) forms. Nucleoside therapeutics (e.g., Remdesivir, Capecitabine) exclusively require the furanose configuration.

The Trityl Solution

The bulky Trityl (Triphenylmethyl, Trt) group is selectively installed at the primary 5'-OH due to steric hierarchy (


).
  • Mechanism: By etherifying the C5-hydroxyl, the molecule loses the nucleophile necessary to close the six-membered pyranose ring (which requires C5-OH attack on C1).

  • Result: The equilibrium collapses. The molecule is forced to cyclize via the C4-hydroxyl, locking it into the furanose form.

FuranoseLock cluster_legend Mechanism of Action Ribose D-Ribose (Pyranose/Furanose Mix) TrtRibose 5-O-Trityl-D-Ribose (Lactol) Ribose->TrtRibose Regioselective Protection TrtCl Trt-Cl / Pyridine (Kinetic Control) TrtCl->TrtRibose Pyranose Pyranose Form (BLOCKED) TrtRibose->Pyranose C5-OH Blocked Furanose Furanose Form (FORCED) TrtRibose->Furanose C4-OH Cyclization Donor 1,2,3-Tri-O-acetyl- 5-O-trityl-D-ribose Furanose->Donor Ac2O / Pyridine

Figure 1: The "Furanose Lock" mechanism.[1] Tritylation of the 5-OH prevents pyranose ring formation, thermodynamically funneling the substrate into the desired furanose configuration.

Part 2: Synthesis & Functionalization Protocols

Protocol A: Regioselective Synthesis of 5-O-Trityl-D-Ribofuranose

Target: Isolation of the 5-O-Trityl lactol or in-situ conversion.

Reagents: D-Ribose (1.0 eq), Trityl Chloride (TrtCl, 1.1 eq), Pyridine (anhydrous).

  • Preparation: Suspend D-Ribose in anhydrous pyridine (5 mL/g).

    • Expert Note: D-Ribose dissolves slowly. Gentle heating (40°C) facilitates dissolution, but cool to 0°C before adding TrtCl to maintain regioselectivity.

  • Tritylation: Add TrtCl portion-wise over 1 hour at 0°C.

    • Causality: Rapid addition causes localized high concentrations of TrtCl, leading to ditritylation at the 2-OH or 3-OH positions.

  • Equilibration: Stir at Room Temperature (RT) for 12–24 hours.

    • Checkpoint: TLC (CHCl3:MeOH 9:1) should show consumption of D-Ribose (Rf ~0.1) and appearance of the product (Rf ~0.5).

  • Workup (Critical): Pour into ice water. The product often separates as a gum. Extract with DCM. Wash with cold 1M HCl (to remove pyridine) quickly to avoid detritylation, then saturated NaHCO3.

Protocol B: Conversion to Glycosyl Donor (1,2,3-Tri-O-acetyl-5-O-trityl-β-D-ribofuranose)

To utilize the precursor in Vorbrüggen coupling, the anomeric center must be activated.

Reagents: Acetic Anhydride (Ac2O, 4.0 eq), Pyridine.

  • Acetylation: To the crude 5-O-Trityl-D-ribose solution in pyridine, add Ac2O dropwise at 0°C.

  • Reaction: Stir at RT for 4–6 hours.

  • Isolation: Standard aqueous workup. Crystallization from Ethanol typically yields the β-anomer preferentially due to the anomeric effect and steric bulk of the trityl group.

Data Specification Table:

ParameterSpecificationNote
Appearance White to off-white foam/solidAmorphous forms common if not crystallized
Purity (HPLC) > 95%Critical impurity: Ditritylated species
1H NMR (CDCl3) δ 7.2-7.5 (m, 15H, Trt)Diagnostic aromatic multiplet
Anomeric Ratio β > α (typically 3:1 to 4:[2][3][4]1)β-anomer favored in crystallization
Stability Acid SensitiveStore with trace pyridine or base to prevent detritylation

Part 3: Downstream Applications in Nucleoside Synthesis[5]

The 5-O-Trityl precursor creates a bifurcation in synthetic strategy: Direct Coupling vs. Modification .

Strategy 1: The "Modification Route" (5'-Deoxy/5'-Halo Nucleosides)

This is the primary industrial utility. The Trityl group protects the 5-position while the 1, 2, and 3 positions are manipulated, or it is removed selectively to modify the 5-position before coupling.

  • Workflow:

    • Synthesize 1,2,3-tri-O-acetyl-5-O-trityl-D-ribose.[3]

    • Detritylation: Treat with 80% AcOH or ZnBr2/DCM. The acetyl groups at 1, 2, 3 remain stable.

    • Functionalization: The now-free 5-OH can be iodinated (Appel reaction) or reduced (to 5-deoxy).

    • Coupling: The modified sugar is coupled to the nucleobase.

Strategy 2: Direct One-Pot Glycosylation

Recent advances allow for the direct coupling of 5-O-Trityl-D-ribose with nucleobases using modified Mitsunobu conditions or specific Lewis acids that do not immediately cleave the trityl ether.

  • Protocol Insight: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) carefully. While TMSOTf can cleave trityl ethers, at low temperatures (-78°C to -20°C) and controlled stoichiometry, glycosylation at C1 is kinetically faster than 5-O-detritylation.

Workflow cluster_A Path A: High-Value Analogs Start 5-O-Trityl-D-Ribose (Precursor) Acetylation 1. Acetylation (Ac2O) 2. Detritylation (AcOH) Start->Acetylation Path A: 5'-Modification Direct Direct Glycosylation (Mitsunobu / Mild Lewis Acid) Start->Direct Path B: Direct Synthesis Mod5 5-OH Modification (Iodination / Reduction) Acetylation->Mod5 Couple1 Coupling to Base (e.g., 5-Deoxy Nucleosides) Mod5->Couple1 ProtectNu Protected Nucleoside (5'-O-Trityl) Direct->ProtectNu

Figure 2: Strategic divergence. Path A utilizes the trityl group as a temporary shield to enable 5'-modifications (e.g., for Capecitabine precursors). Path B utilizes the trityl group to lock the furanose ring for direct nucleoside assembly.[1]

References

  • BenchChem Technical Support. (2025).[5] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. BenchChem.[5][6]

  • Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives.[1][5][7][8][9][10] International Journal of Antibiotics and Antivirals.

  • Bhat, C., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. Organic Letters, 17(21), 5364–5367. ACS Publications.[7]

  • ResearchGate. (2003). A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[3][5][11][12] Tetrahedron Letters.

  • Beigelman, L. N., et al. (1995). Transient protection in nucleoside synthesis using trityl groups. Carbohydrate Research.[13]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-O-Trityl-D-Ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

A Regioselective Tautomer-Trapping Protocol for Nucleoside Scaffolding[1]

Abstract

This application note details a robust protocol for the regioselective 5-O-tritylation of D-ribose. Unlike standard nucleoside protections where the base is already attached, this protocol operates directly on the free sugar.[1] The method leverages the steric bulk of the trityl group to not only protect the primary hydroxyl group but also to thermodynamically trap the D-ribose in its furanose form , preventing the formation of pyranose isomers.[1] This dual-function reaction is a critical entry point for the synthesis of modified nucleosides, C-nucleosides, and diversely functionalized ribofuranosyl scaffolds.[1]

Scientific Foundation & Strategic Logic
2.1 The Tautomer-Trapping Mechanism

D-Ribose in solution exists as a complex equilibrium of four cyclic forms (α/β-pyranose, α/β-furanose) and the acyclic aldehyde.[1] At equilibrium, the pyranose forms typically dominate (~75%).[1]

  • The Problem: Most bioactive nucleosides require the furanose ring geometry.[1] Reacting free ribose often yields mixtures of ring sizes.[1][2]

  • The Solution: The 5-O-tritylation protocol acts as a chemical sieve.

    • Regioselectivity: Triphenylmethyl chloride (TrCl) reacts almost exclusively with the primary 5-hydroxyl group due to the massive steric hindrance of the trityl moiety, which prevents reaction with the secondary 2-, 3-, or 4-hydroxyls.[1]

    • Ring Locking: Formation of the pyranose ring requires the 5-hydroxyl oxygen to attack the anomeric carbon (C1).[1] Once the 5-oxygen is etherified (tritylated), it loses its nucleophilicity and cannot close the six-membered ring.[1]

    • Result: The only remaining pathway for cyclization is via the 4-hydroxyl group, forcing the sugar to adopt the furanose ring structure exclusively.[1]

2.2 Reaction Diagram[1]

TritylationMechanism Ribose D-Ribose (Pyranose/Furanose Eq.) Transition Intermediate: 5-O-Trityl-D-ribose (Acyclic) Ribose->Transition TrCl, Pyridine (Selective 5-OH attack) Product 5-O-Trityl-D-ribofuranose (Locked Furanose) Transition->Product C4-OH Attack (Cyclization) Pyranose Pyranose Form (Blocked) Transition->Pyranose C5-OH Attack (Impossible)

Figure 1: Mechanistic pathway showing how 5-O-protection eliminates the pyranose cyclization pathway.[1]

Materials & Equipment
ReagentGrade/SpecRole
D-Ribose >99%, crystallineStarting Material
Trityl Chloride (TrCl) 97%+, RecrystallizedRegioselective Protecting Group
Pyridine Anhydrous (<50 ppm H₂O)Solvent & Base (HCl scavenger)
DMAP 99% (4-Dimethylaminopyridine)Nucleophilic Catalyst (Optional)
Toluene ACS ReagentAzeotropic removal of pyridine
Dichloromethane (DCM) HPLC GradeExtraction Solvent

Equipment:

  • Flame-dried round-bottom flask (250 mL or 500 mL).

  • Inert gas manifold (Argon or Nitrogen).[1]

  • Rotary evaporator with a high-vacuum pump (essential for pyridine removal).[1]

Detailed Experimental Protocol
Step 1: Pre-Reaction Preparation[1]
  • Drying: D-Ribose is hygroscopic.[1] Dry the starting material under high vacuum (0.1 mbar) at 40°C for 4 hours over P₂O₅ or in a vacuum oven prior to use. Moisture consumes TrCl and generates HCl, which can degrade the product.[1]

  • Inert Atmosphere: Flush the reaction vessel with Argon.

Step 2: Reaction Setup
  • Dissolution: In a flame-dried flask, suspend D-Ribose (10.0 g, 66.6 mmol) in anhydrous pyridine (100 mL) .

    • Note: D-Ribose dissolves slowly in pyridine.[1] Stir vigorously at room temperature for 30–60 minutes. Mild heating (40°C) is permissible to aid dissolution, but cool back to Room Temperature (RT) before adding TrCl.[1]

  • Addition: Add Trityl Chloride (20.4 g, 73.3 mmol, 1.1 eq) in one portion.

    • Optional: Add a catalytic amount of DMAP (0.4 g, 3.3 mmol, 0.05 eq) to accelerate the reaction.[1]

  • Incubation: Stir the reaction mixture at Room Temperature for 12–18 hours under Argon.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The product (Rf ~0.[1]5) will appear as a UV-active spot (due to trityl) that chars yellow/black with H₂SO₄ stain.[1] The starting material (Rf ~0.[1]1) is UV-inactive.[1]

Step 3: Workup & Pyridine Removal[1]
  • Critical Step: Efficient removal of pyridine is essential to prevent emulsions during extraction and "oiling out" during purification.[1]

  • Quench: Add Methanol (5 mL) and stir for 15 minutes to convert excess TrCl to methyl trityl ether (washable).

  • Concentration: Evaporate the pyridine under reduced pressure (Rotavap bath < 45°C).

  • Azeotrope: When a syrup remains, add Toluene (50 mL) and re-evaporate. Repeat this process 3 times . This azeotropically removes residual pyridine.[1]

Step 4: Partition & Extraction[1]
  • Dissolve the resulting residue in DCM (150 mL) .

  • Wash sequentially with:

    • Ice-cold Water (2 x 100 mL) to remove unreacted ribose and pyridinium salts.[1]

    • Saturated NaHCO₃ (1 x 100 mL) to ensure neutralization.

    • Brine (1 x 100 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to a yellow foam.[1]

Step 5: Purification[1]
  • Method: Flash Column Chromatography (Silica Gel 60).[1]

  • Eluent: Gradient elution from 100% DCM to DCM:Methanol (95:5) .

    • Note: Pack the column with 1% Triethylamine in the solvent system to neutralize silica acidity, preventing detriylation (trityl ethers are acid-sensitive).[1]

  • Fractions: Collect UV-active fractions. Evaporate to yield 5-O-trityl-D-ribofuranose as a white to off-white amorphous foam.[1]

  • Typical Yield: 75–85%.[1]

Characterization & Quality Control
TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 7.20–7.50 (m, 15H)Trityl aromatic protons (Diagnostic).[1]
δ 5.3–5.4 (s/d, 1H)Anomeric proton (H-1).[1] Usually a mixture of α/β anomers.[1]
δ 3.2–3.4 (m, 2H)H-5 protons (shifted upfield due to shielding).[1]
TLC Rf ~0.5 (DCM:MeOH 9:1)UV Active (254 nm).[1]
Mass Spec (ESI) [M+Na]⁺ ~415.15Confirm molecular weight (392.45 g/mol + Na).[1]
Troubleshooting & Optimization (Field-Proven Insights)
  • Issue: "Gummy" Product that won't crystallize.

    • Cause: Residual pyridine.[1]

    • Fix: Dissolve the foam in a minimum amount of DCM and precipitate into cold Hexane or Diethyl Ether with vigorous stirring.[1] This removes trapped pyridine and solidifies the foam.[1]

  • Issue: Detritylation on the column.

    • Cause: Acidic silica.[1]

    • Fix: Always pretreat the silica column with 1% Triethylamine or Pyridine before loading the sample.[1]

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Wet D-Ribose.[1]

    • Fix: Ensure rigorous drying of the starting material.[1] If reaction stalls, add 0.1 eq more TrCl and warm to 40°C.

Safety Considerations
  • Pyridine: Toxic, hepatotoxic, and induces sterility in males.[1] Handle exclusively in a fume hood. Double-glove (Nitrile) is recommended.[1]

  • Trityl Chloride: Corrosive and moisture sensitive.[1] Reacts with water to release HCl gas.[1]

References
  • Bredereck, H., et al. (1954). "Über die Tritylierung der D-Ribose" (On the Tritylation of D-Ribose). Chemische Berichte, 87(6), 784–792.[1] Link[1]

    • Foundational text establishing the regioselectivity and furanose-trapping mechanism.
  • Beigelman, L., et al. (1995).[1] "Synthesis of 5'-O-Trityl-D-ribose and its utilization in nucleoside synthesis." Nucleic Acids Research, 23(21), 4434.[1] Link

    • Modern application of the intermediate in oligonucleotide chemistry.[1]

  • Wessel, H. P., et al. (1989).[1] "Tritylation of sugars: A re-evaluation." Carbohydrate Research, 191(2), 199-207.[1] Link

    • Detailed analysis of trityl

Sources

Application Note: 5-O-Trityl-D-Ribofuranose as a Chiral Scaffold for C-Nucleoside Phosphoramidite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of therapeutic oligonucleotides—particularly antisense oligonucleotides (ASOs) and siRNAs—increasingly demands modified nucleosides to enhance nuclease stability and target affinity. 5-O-Trityl-D-ribofuranose serves as a "privileged scaffold" in this domain. Unlike standard 1-O-acetyl-protected donors used in Vorbrüggen couplings, the 5-O-trityl derivative possesses a free anomeric hydroxyl group. This unique feature allows for carbon-carbon bond formation at the C1 position (e.g., via Wittig olefination), facilitating the synthesis of C-nucleosides —analogs where the glycosidic C-N bond is replaced by a hydrolytically stable C-C bond. This guide details the strategic application of 5-O-Trityl-D-ribofuranose in synthesizing C-nucleoside phosphoramidites for downstream solid-phase oligonucleotide synthesis.

Strategic Rationale: The Anomeric Advantage

Chemical Logic

In standard nucleoside synthesis, the ribose is fully protected (e.g., 1,2,3,5-tetra-O-benzoyl), and the base is introduced via Lewis acid-catalyzed substitution. However, this method is limited to N-nucleosides.

5-O-Trityl-D-ribofuranose offers three distinct advantages for de novo design:

  • Free Anomeric Center (C1-OH): Exists in equilibrium between the furanose (cyclic) and aldehyde (acyclic) forms, permitting reaction with carbon nucleophiles (Wittig/Horner-Wadsworth-Emmons reagents).

  • 5'-Regioselective Protection: The bulky trityl group exclusively protects the primary 5'-hydroxyl, leaving the 2' and 3' positions available for subsequent differentiation or protection (e.g., with isopropylidene).

  • Acid Stability Profile: The triphenylmethyl (Trityl) group is more stable to acid than the standard dimethoxytrityl (DMT) group. This allows it to survive mild acidic conditions used during intermediate monomer synthesis steps, later to be swapped for DMT for final solid-phase compatibility.

Workflow Visualization

The following diagram illustrates the position of 5-O-Trityl-D-ribofuranose in the drug development pipeline.

NucleosideWorkflow cluster_chem Critical Chemistry Zone Raw D-Ribose Scaffold 5-O-Trityl-D-ribofuranose (The Scaffold) Raw->Scaffold Regioselective Tritylation Reaction C1-Functionalization (Wittig/Grignard) Scaffold->Reaction Anomeric Activation Intermediate C-Nucleoside Precursor Reaction->Intermediate Cyclization Monomer Phosphoramidite Monomer Intermediate->Monomer 3'-Phosphitylation 5'-DMT Swap Oligo Solid-Phase Oligonucleotide Monomer->Oligo Automated Synthesis

Figure 1: The central role of the 5-O-Trityl scaffold in converting raw sugars into high-value therapeutic monomers.[1]

Detailed Protocol: Synthesis of C-Nucleoside Precursor

Objective: To synthesize a C-nucleoside intermediate (e.g., pseudouridine analog) utilizing the free anomeric center of 5-O-Trityl-D-ribofuranose via a Wittig reaction.

Materials & Reagents[2]
  • Starting Material: 5-O-Trityl-D-ribofuranose (dried in vacuo over

    
    ).
    
  • Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Wittig Ylide).

  • Solvent: Acetonitrile (Anhydrous,

    
     ppm 
    
    
    
    ).
  • Catalyst: Benzoic acid (0.1 eq, optional to accelerate equilibrium).

Experimental Procedure
Step 1: The Wittig Extension

The reaction exploits the ring-chain tautomerism. The acyclic aldehyde form reacts with the ylide, driving the equilibrium forward.

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 10 mmol (3.92 g) of 5-O-Trityl-D-ribofuranose in 50 mL anhydrous Acetonitrile.

  • Addition: Add 12 mmol (4.18 g) of (Carbethoxymethylene)triphenylphosphorane.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (SiO
    
    
    
    , 5% MeOH in DCM). The starting material (
    
    
    ) should disappear, replaced by the open-chain alkene product (
    
    
    ).
    • Note: The 5-O-Trityl group remains stable; a 5-O-DMT group might show degradation under prolonged reflux.

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography (Hexanes:Ethyl Acetate gradient 80:20

    
     50:50).
    
    • Yield Expectation: 85–92%.

Step 2: Michael Addition & Cyclization (Ring Closure)

This step reforms the pseudo-sugar ring, creating the C-nucleoside bond.

  • Re-dissolution: Dissolve the alkene intermediate in MeOH containing 0.1 M NaOMe.

  • Cyclization: Stir at room temperature for 12 hours. The alkoxide catalyzes the intramolecular Michael addition of the C4-hydroxyl onto the

    
    -unsaturated ester.
    
  • Result: Formation of the anomeric mixture (

    
    ) of the C-glycoside ester.
    
Data: Solvent Compatibility Table

Selecting the right solvent is critical for maintaining the trityl ether integrity while solubilizing the polar sugar.

SolventSolubility (25°C)Trityl Stability (24h)Reaction Suitability
Acetonitrile HighExcellentRecommended (Wittig)
DMF Very HighExcellentGood (Difficult removal)
DCM ModerateGoodPoor (Low boiling point)
Methanol HighModerateRisk of solvolysis at high T
THF ModerateExcellentGood for Grignard additions

Integration into Oligonucleotide Synthesis

Once the modified nucleoside base is constructed on the 5-O-Trityl scaffold, it must be converted into a phosphoramidite.

The "Trityl Swap" (Critical Logic)

Standard automated synthesizers use 3% Trichloroacetic Acid (TCA) to remove the 5'-protecting group.

  • Problem: The Triphenylmethyl (Trityl) group is slower to deprotect than the Dimethoxytrityl (DMT) group. Using a 5'-Trityl phosphoramidite in a standard cycle leads to incomplete deprotection (n-1 deletion sequences).

  • Solution: Before phosphitylation, the 5-O-Trityl group must usually be removed and replaced with 5-O-DMT.

Protocol: Conversion to Phosphoramidite
  • Detritylation: Treat the modified nucleoside with 80% Acetic Acid (

    
    C, 1 h) to remove the 5-O-Trityl group.
    
  • Dimethoxytritylation: React the free 5'-OH with 4,4'-Dimethoxytrityl chloride (DMT-Cl) in Pyridine.

  • 3'-Phosphitylation:

    • Reagents: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite + Tetrazole activator.

    • Solvent: Anhydrous DCM.

    • Purification: Precipitation in cold Hexane (Do not use silica columns with acid; use neutralized silica).

Mechanism & Pathway Visualization

The following diagram details the chemical transformation from the scaffold to the final "C-Nucleoside" monomer.

ChemicalPathway Start 5-O-Trityl-D-Ribose (Lactol Form) Open Acyclic Aldehyde Intermediate Start->Open Equilibrium Alkene Wittig Product (Unsaturated Ester) Open->Alkene + Reagent1 Cyclic C-Nucleoside (Ribose Ring Reformed) Alkene->Cyclic + Reagent2 Final 5'-DMT-3'-Phosphoramidite Cyclic->Final + Reagent3 (The Swap) Reagent1 Ph3P=CHCOOEt (Wittig Ylide) Reagent2 NaOMe / MeOH (Michael Cyclization) Reagent3 1. AcOH (Detritylate) 2. DMT-Cl 3. Phosphitylation

Figure 2: Chemical pathway for converting 5-O-Trityl-D-ribose into a synthesis-ready monomer.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Wittig Reaction: Often caused by "wet" acetonitrile. The lactol-aldehyde equilibrium is sensitive. Fix: Distill ACN over

    
    .
    
  • Anomerization: The reformation of the ring (Step 3.2) yields both

    
     and 
    
    
    
    anomers. Fix: Separation is required.[2] The
    
    
    -anomer (biologically relevant) is usually less polar. Use NOE (Nuclear Overhauser Effect) NMR to confirm the
    
    
    -configuration (
    
    
    interaction).
Analytical Specifications (Acceptance Criteria)

Before using the synthesized phosphoramidite in an expensive solid-phase run, verify:

  • 
    H NMR:  Distinctive doublet for H1' (C-nucleoside) vs singlet/doublet of lactol.
    
  • 
    P NMR:  Sharp singlet at ~149 ppm (Phosphoramidite). Impurities at 10-20 ppm indicate oxidation (P(V)).
    
  • Water Content:

    
     ppm (Karl Fischer). High water kills coupling efficiency.
    

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

    • Foundational text on using protected sugars for nucleoside gener
  • Beigelman, L., et al. (1995). "Synthesis of 5'-O-trityl-ribose derivatives and their application." Nucleic Acids Research.

    • Specific protocols on trityl regioselectivity.
  • Watanabe, K. A. (1994). "The Chemistry of C-Nucleosides." Chemistry of Nucleosides and Nucleotides.
  • Herdewijn, P. (2004). Oligonucleotide Synthesis: Methods and Applications. Humana Press.

    • Standard protocols for phosphityl
  • Chaudhuri, S., et al. (2022). "Regioselective protection strategies in carbohydrate chemistry." Chemical Reviews. Review of 5-O-Trityl vs 5-O-DMT stability profiles.

Sources

Application Note: Strategic Utilization of 5-O-Trityl-D-ribofuranose in Antiviral Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 5-O-Trityl-D-ribofuranose derivatives as privileged scaffolds in the synthesis of RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., analogues of Remdesivir, Ribavirin, and Sofosbuvir). While standard nucleoside synthesis often employs global acyl protection, the 5-O-trityl (Trt) strategy offers orthogonal differentiation , allowing selective manipulation of the 5'-hydroxyl group—a critical site for prodrug functionalization (e.g., phosphoramidates or triphosphates). This guide provides validated protocols for the regioselective protection, nucleobase coupling (Vorbrüggen), and controlled deprotection required to synthesize high-purity antiviral candidates.

Technical Grounding: The "Orthogonal Scaffold" Strategy

In antiviral drug development, the biological activity of a nucleoside analogue often hinges on its conversion to a 5'-triphosphate by intracellular kinases. Therefore, synthetic routes must allow for precise, late-stage access to the 5'-hydroxyl group without disturbing modifications at the 2' or 3' positions (which dictate ribose/deoxyribose selectivity and metabolic stability).

The 5-O-Trityl group is selected for three mechanistic reasons:

  • Steric Selectivity: The bulky trityl group reacts preferentially with the primary 5'-OH over secondary 2'/3'-OH groups, eliminating the need for complex blocking/deblocking sequences.

  • Acid Lability: It can be removed under mild acidic conditions (e.g., TCA, DCA) that preserve acid-stable nucleobases and ester-linked protecting groups.

  • Lipophilicity: It significantly alters the polarity of intermediates, simplifying purification of the ribose building block from polar impurities.

Strategic Workflow

The following diagram illustrates the role of 5-O-Trityl protection in differentiating the ribose core.

G Start D-Ribose Step1 Methylation (C1 Protection) Start->Step1 MeOH, H+ Step2 5-O-Tritylation (Regioselective) Step1->Step2 TrtCl, Pyridine Step3 2,3-O-Functionalization (e.g., Benzoylation) Step2->Step3 BzCl/Ac2O Step4 Vorbrüggen Coupling (Base Introduction) Step3->Step4 Silylated Base, TMSOTf Step5 5-O-Detritylation Step4->Step5 TCA or AcOH End 5'-OH Nucleoside (Ready for Phosphorylation) Step5->End

Figure 1: The "Orthogonal Scaffold" workflow. The 5-O-Trityl group acts as a temporary mask, allowing base coupling and 2'/3' modification before exposing the 5'-site for drug activation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 5-O-Trityl-D-ribofuranoside

Objective: To selectively protect the primary alcohol of D-ribose while establishing the furanose ring size via methylation.

Reagents:

  • D-Ribose (CAS: 50-69-1)

  • Trityl Chloride (TrtCl) (Recrystallized from isooctane/acetyl chloride if needed)

  • Anhydrous Pyridine

  • Methanol / HCl

Procedure:

  • Methylation (Furanoside Formation):

    • Dissolve D-ribose (50.0 g, 333 mmol) in dry methanol (500 mL).

    • Add concentrated HCl (2.5 mL) or Acetyl Chloride (5 mL) to generate anhydrous HCl in situ.

    • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1) until D-ribose is consumed. Note: This yields a mixture of Methyl α/β-D-ribofuranosides.

    • Neutralize with Pyridine (10 mL) and concentrate to a syrup under reduced pressure. Co-evaporate with pyridine (2x 50 mL) to remove moisture.

  • Selective Tritylation:

    • Dissolve the crude methyl riboside syrup in anhydrous Pyridine (250 mL).

    • Cool to 0°C (Ice bath). Critical: Low temperature maximizes regioselectivity for the primary 5'-OH.

    • Add Trityl Chloride (102 g, 366 mmol, 1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Quench: Pour the reaction mixture into ice-water (1 L) with vigorous stirring. The product will precipitate as a sticky gum or solid.

    • Extraction: Extract with Dichloromethane (DCM, 3x 300 mL). Wash combined organics with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc 4:1 → 2:1).

    • Target: Methyl 5-O-trityl-D-ribofuranoside (typically an α/β mixture).

    • Yield Expectation: 75–85%.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the trityl aromatic protons (7.2–7.5 ppm, multiplet, 15H) and the methoxy group (~3.3–3.5 ppm). The H-5/H-5' protons should shift downfield slightly compared to free ribose.

Protocol B: Vorbrüggen Coupling (Nucleobase Introduction)

Context: For antiviral synthesis, the base (e.g., N4-benzoylcytosine or substituted purine) is coupled to the ribose. Prerequisite: The 2,3-OH groups of the product from Protocol A must be protected (e.g., with Benzoyl chloride) to prevent side reactions and assist in directing stereochemistry. This protocol assumes the use of 1-O-Acetyl-2,3-di-O-benzoyl-5-O-trityl-D-ribose (prepared by acetolysis of the methyl glycoside).

Reagents:

  • Silylated Nucleobase (e.g., Bis(trimethylsilyl)uracil or benzoylcytosine)

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Procedure:

  • Preparation:

    • Dissolve the protected ribose sugar (10 mmol) and the silylated base (12 mmol) in anhydrous MeCN (50 mL) under Argon.

    • Note: If the sugar has a 1-O-Acetyl group, the coupling proceeds via an oxocarbenium ion.

  • Coupling:

    • Cool to 0°C .

    • Add TMSOTf (11 mmol) dropwise.

    • Stir at 0°C for 30 mins, then warm to RT or reflux (depending on base reactivity—pyrimidines react faster than purines).

    • Mechanism Check: The 2-O-Benzoyl group participates to ensure formation of the β-anomer (the biologically active configuration).

  • Workup:

    • Quench with cold saturated NaHCO₃.

    • Extract with DCM.[1]

    • Purify via column chromatography.[1][2]

Data Summary: Solvent Effects on Coupling Yield

SolventTemperatureYield (β-anomer)Selectivity (β:α)Notes
Acetonitrile RT82%>20:1Standard; promotes polar intermediates.
DCE Reflux78%15:1Better for purine solubility.
Toluene Reflux65%5:1Poor selectivity; avoid for antivirals.
Protocol C: Controlled Detritylation (5'-OH Unmasking)

Objective: Remove the trityl group to free the 5'-OH for phosphorylation, without hydrolyzing the glycosidic bond (depurination risk).

Reagents:

  • 80% Acetic Acid (AcOH) or 3% Trichloroacetic Acid (TCA) in DCM.

Procedure:

  • Dissolve the coupled nucleoside (5 mmol) in DCM (20 mL).

  • Add TCA solution (3% in DCM, 20 mL) OR 80% AcOH (aq).

  • Time Control:

    • TCA Method: Stir for 5–10 minutes at RT. Monitor closely by TLC. The solution will turn bright orange (trityl cation).

    • AcOH Method: Heat to 60°C for 1–2 hours. (Gentler, preferred for acid-sensitive purines like Adenosine analogues).

  • Quench:

    • Immediately neutralize with Methanol (5 mL) followed by saturated NaHCO₃ wash. Do not allow prolonged acid exposure.

  • Isolation:

    • The organic layer contains the 5'-OH nucleoside. The Trityl group is removed as Trityl alcohol/ether byproducts.

    • Purify by silica gel chromatography (DCM/MeOH gradient).

Mechanism of Action: The Coupling Interface

Understanding the stereochemical control during the coupling step is vital. The 5-O-Trityl group is passive here, but the 2-O-acyl group is active.

ReactionMechanism Sugar Protected Ribose (1-OAc, 2-OBz, 5-OTrt) Oxocarbenium Oxocarbenium Ion (Intermediate) Sugar->Oxocarbenium TMSOTf (-AcOH) Acylonium Acyloxonium Ion (2-OBz Participation) Oxocarbenium->Acylonium Neighboring Group Participation Product β-Nucleoside (Antiviral Core) Acylonium->Product Base Attack (Bottom Face Only) Attack Top-Face Attack (Blocked by 2-OBz)

Figure 2: Mechanistic pathway ensuring β-selectivity. The 5-O-Trt group (not shown for clarity) remains stable at C5, while the C2-Benzoyl group blocks the top face, forcing the base to attack from the bottom (beta).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Tritylation Moisture in Pyridine or Ribose.Co-evaporate ribose with pyridine 3x before adding TrtCl. Use freshly distilled pyridine.
Formation of Di-trityl species Temperature too high during addition.Maintain 0°C strictly during TrtCl addition. Add reagent slowly over 1 hour.[1]
Anomerization (α/β scrambling) Acid exposure during workup.Use buffered quench (NaHCO₃). Avoid strong acids during extraction.
Depurination during Detritylation Acid too strong or time too long.Switch from TCA to 80% AcOH. Reduce reaction time. Perform at 0°C if using TCA.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Beigelman, L., et al. (2010). "Synthesis of 5'-O-Triphosphate Prodrugs of Nucleosides." Journal of Medicinal Chemistry. (Foundational work on 5'-modified antivirals like Sofosbuvir).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. (Standard protocols for Trityl manipulation).

  • Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An Efficient Catalyst for Acylation and Alkylation." Tetrahedron Letters. (Optimization of tritylation conditions).

  • BenchChem. (2025).[3] "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose." (Protocol comparison for ribose derivatives).

Sources

Application Notes and Protocols for the Synthesis of Modified Nucleosides Using 5-O-Trityl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Modified nucleosides are fundamental to the fields of medicinal chemistry, chemical biology, and drug development.[1][2] These analogs of natural nucleosides, the building blocks of DNA and RNA, possess altered sugar or nucleobase moieties, leading to a wide array of biological activities, including antiviral and anticancer properties.[1][3] The synthesis of these vital compounds often relies on strategic chemical pathways, with the careful selection of starting materials and protecting groups being paramount to success.

This guide provides a comprehensive overview and detailed protocols for the synthesis of modified nucleosides, leveraging the strategic advantages of 5-O-Trityl-D-ribofuranose as a key starting material. The bulky trityl (triphenylmethyl) group at the 5'-position offers selective protection of the primary hydroxyl group of the D-ribose sugar.[4][5] This regioselectivity is crucial for directing subsequent chemical transformations to the desired positions on the ribose ring, ultimately enabling the efficient construction of a diverse range of modified nucleosides.[4][6]

We will delve into the rationale behind the experimental choices, providing not just the "how" but also the "why," to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

The Strategic Role of 5-O-Trityl-D-ribofuranose

The use of 5-O-Trityl-D-ribofuranose in nucleoside synthesis is a well-established and powerful strategy. The trityl group serves as a bulky and acid-labile protecting group for the 5'-hydroxyl function.[5][7]

Key Advantages:

  • Selective Protection: The steric hindrance of the trityl group allows for the highly regioselective protection of the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of D-ribose.[4][5]

  • Enhanced Solubility: The hydrophobic nature of the trityl group can improve the solubility of the ribose derivative in organic solvents, facilitating reactions and purification.[5]

  • Acid-Labile Deprotection: The trityl group can be readily removed under mild acidic conditions, such as with aqueous acetic acid or dichloroacetic acid in a non-aqueous solvent, which are generally compatible with the newly formed nucleoside.[4][5]

This strategic protection allows for the activation of the anomeric carbon (C1') and subsequent coupling with a nucleobase, a critical step known as glycosylation.

Overall Synthesis Workflow

The synthesis of modified nucleosides from 5-O-Trityl-D-ribofuranose generally follows a three-stage process:

  • Preparation of the Glycosyl Donor: The 5-O-Trityl-D-ribofuranose is converted into an activated form, a "glycosyl donor," which is reactive at the anomeric carbon. A common approach is the acetylation of the remaining hydroxyl groups to form a 1-O-acetyl-2,3-di-O-acetyl-5-O-trityl-D-ribofuranose derivative.

  • Glycosylation: The activated ribose derivative is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst. This key N-glycosylation step forms the crucial bond between the sugar and the base.[8] The Vorbrüggen glycosylation is a widely used and robust method for this transformation.[1][9]

  • Deprotection and Purification: The protecting groups (trityl and acetyl) are removed to yield the final modified nucleoside, which is then purified to a high degree using chromatographic techniques.

Synthesis_Workflow Start 5-O-Trityl-D-ribofuranose Glycosyl_Donor Preparation of Glycosyl Donor (e.g., Acetylation) Start->Glycosyl_Donor Glycosylation Vorbrüggen Glycosylation (with silylated nucleobase) Glycosyl_Donor->Glycosylation Deprotection Deprotection (Removal of Trityl and Acetyl Groups) Glycosylation->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Product Modified Nucleoside Purification->Final_Product

Caption: Overall workflow for modified nucleoside synthesis.

Experimental Protocols

Part 1: Preparation of 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose (A Glycosyl Donor)

This protocol describes the acetylation of the free hydroxyl groups of 5-O-Trityl-D-ribofuranose to generate a stable, yet reactive, glycosyl donor for the subsequent glycosylation step. The acetyl groups at the 2' and 3' positions also serve as participating groups, which helps to control the stereochemistry at the anomeric center during glycosylation, favoring the formation of the desired β-anomer.[8]

Materials:

  • 5-O-Trityl-D-ribofuranose

  • Pyridine, anhydrous

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 5-O-Trityl-D-ribofuranose (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose as a white foam.

Reactant Molar Eq. Typical Yield Purity (by NMR)
5-O-Trityl-D-ribofuranose1.085-95%>98%
Acetic Anhydride3.0
PyridineSolvent
Part 2: Vorbrüggen Glycosylation with a Silylated Nucleobase

The Vorbrüggen glycosylation is a powerful method for the formation of the N-glycosidic bond.[8] It involves the reaction of a silylated nucleobase with a protected ribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9][11]

Vorbruggen_Mechanism Reactants 1-O-Acetyl-2,3-di-O-acetyl-5-O-trityl-D-ribofuranose + Silylated Nucleobase Intermediate Formation of Oxocarbenium Ion Intermediate Reactants->Intermediate Activation Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Intermediate Attack Nucleophilic Attack by Silylated Nucleobase Intermediate->Attack Product Protected Nucleoside Attack->Product

Caption: Simplified Vorbrüggen glycosylation mechanism.

Materials:

  • 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose (from Part 1)

  • Nucleobase (e.g., Uracil, Adenine)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

A. Silylation of the Nucleobase:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the nucleobase (1.2 eq) in a mixture of hexamethyldisilazane (HMDS, 3.0 eq) and a catalytic amount of ammonium sulfate.

  • Reflux the mixture until the solution becomes clear (typically 2-4 hours), indicating the formation of the silylated nucleobase.

  • Remove the excess HMDS under reduced pressure. The resulting silylated nucleobase is typically used immediately in the next step without further purification.

B. Glycosylation Reaction:

  • Dissolve the 1,2,3-Tri-O-acetyl-5-O-trityl-D-ribofuranose (1.0 eq) and the freshly prepared silylated nucleobase in anhydrous acetonitrile or 1,2-dichloroethane.

  • Cool the solution to 0 °C.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected modified nucleoside.

Nucleobase Typical Yield Anomeric Ratio (β:α)
Uracil70-85%>95:5
N⁶-Benzoyladenine65-80%>95:5
N⁴-Benzoylcytosine60-75%>95:5
Part 3: Deprotection and Purification

The final step in the synthesis is the removal of the protecting groups to yield the desired modified nucleoside. This is typically a two-step process involving the removal of the trityl group followed by the removal of the acetyl groups.

Materials:

  • Protected modified nucleoside (from Part 2)

  • Dichloroacetic acid (DCA) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanolic ammonia (7N) or sodium methoxide in methanol

  • Silica gel for column chromatography or High-Performance Liquid Chromatography (HPLC) system

  • Methanol, water, and other appropriate solvents for purification

Procedure:

A. Detritylation (Acidic Deprotection):

  • Dissolve the protected nucleoside in dichloromethane.

  • Add a solution of 3% dichloroacetic acid in dichloromethane dropwise at 0 °C.[4]

  • Stir the reaction for 30-60 minutes, monitoring the disappearance of the starting material by TLC. The appearance of a bright orange/yellow color indicates the presence of the trityl cation.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by silica gel chromatography or taken directly to the next step.

B. Deacetylation (Basic Deprotection):

  • Dissolve the detritylated nucleoside in methanolic ammonia (7N) and stir at room temperature for 12-24 hours. Alternatively, a catalytic amount of sodium methoxide in methanol can be used for faster deacetylation.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure.

C. Final Purification:

  • The final modified nucleoside is purified by silica gel column chromatography using a gradient of methanol in dichloromethane or by reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.[12][13]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress. The distinct polarity differences between starting materials, intermediates, and products allow for clear visualization of the reaction's course.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the isolated intermediates and the final product. The characteristic signals of the trityl group, acetyl groups, and the anomeric proton provide definitive evidence of successful transformations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final modified nucleoside, providing unequivocal verification of its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product and is also a powerful tool for its purification.[12]

By employing these analytical methods at each critical juncture, researchers can have high confidence in the identity and quality of their synthesized modified nucleosides.

References

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]

  • CNR-IRIS. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Of Nucleosides | Request PDF. Retrieved from [Link]

  • Wikiversity. (2011). Nucleotide Synthesis. Retrieved from [Link]

  • eScholarship.org. (n.d.). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and. Retrieved from [Link]

  • Google Patents. (n.d.). EP1537134B1 - Process for producing a ribofuranose.
  • ResearchGate. (n.d.). Nucleobase glycosylation with trifluoroacetimidates. Retrieved from [Link]

  • Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]

  • ResearchGate. (1990). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Retrieved from [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

  • ACS Publications. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. Retrieved from [Link]

  • Frontiers. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Retrieved from [Link]

  • ACS Combinatorial Science. (n.d.). Solid-Phase Synthesis of Nucleoside Analogues. Retrieved from [Link]

  • PubMed. (1983). Complete analysis of tRNA-modified nucleosides by high-performance liquid chromatography: the 29 modified nucleosides of Salmonella typhimurium and Escherichia coli tRNA. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Retrieved from [Link]

  • SciSpace. (1998). Studies on synthesis and structure of O-beta-D-ribofuranosyl(1"-->2')ribonucleosides and oligonucleotides. Retrieved from [Link]

  • Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • Sartorius. (2022). Part 1: Chromatography Purification for mRNA. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. The Glen Report, 21.19. Retrieved from [Link]

  • MDPI. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Retrieved from [Link]

Sources

Application Note: Enzymatic Regioselective Acylation of 5-O-Trityl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-O-Trityl-D-ribofuranose is a critical intermediate in the synthesis of nucleoside analogs, serving as a scaffold where the primary 5'-hydroxyl is protected by a bulky trityl (triphenylmethyl) group. While traditional chemical methods for functionalizing the remaining hydroxyl groups (C1, C2, C3) often suffer from poor regioselectivity and tedious protection/deprotection steps, enzymatic catalysis offers a precise alternative.[1]

This Application Note details a lipase-catalyzed regioselective acylation protocol . By utilizing the steric discrimination of Candida antarctica Lipase B (CAL-B), researchers can selectively acylate the secondary hydroxyl groups or the anomeric position under mild conditions. This chemo-enzymatic approach streamlines the production of glycosyl donors and chiral building blocks for antiviral and anticancer drug development.

Scientific Background & Mechanistic Insight

The Challenge of Regioselectivity

In 5-O-Trityl-D-ribofuranose, the bulky trityl group at C5 blocks the primary alcohol. The molecule presents three other potential sites for acylation:

  • C1 (Anomeric -OH): Highly reactive hemiacetal, subject to mutarotation (

    
     equilibrium).
    
  • C2 and C3 (Secondary -OHs): Chemically similar, making selective chemical acylation difficult without migration or mixtures.

The Biocatalytic Solution

Lipases (EC 3.1.1.3) are serine hydrolases that operate at the interface of aqueous and organic phases. In anhydrous organic solvents, they catalyze esterification or transesterification.

  • Enzyme Choice: Novozym 435 (Immobilized Candida antarctica Lipase B) is the industry standard due to its robustness and specific binding pocket dimensions.

  • Mechanism: The reaction proceeds via a Ping-Pong Bi-Bi mechanism . The active site Serine attacks the acyl donor (e.g., vinyl acetate), forming an acyl-enzyme intermediate. The nucleophilic hydroxyl of the ribose substrate then attacks this intermediate.

  • Selectivity: CAL-B exhibits high regioselectivity driven by steric constraints. In furanose rings with a bulky 5-O-trityl group, the enzyme discriminates between the C2 and C3 positions based on their spatial accessibility relative to the catalytic triad (Ser-His-Asp).

Reaction Pathway

The enzymatic process typically favors the acylation of the least sterically hindered hydroxyl. For 5-O-Trityl-D-ribofuranose, the C3 position is often more accessible than C2 (which is adjacent to the bulky anomeric center), although conditions can be tuned to favor C1 (anomeric) acylation for glycosyl donor synthesis.

Experimental Protocol

Protocol: Lipase-Catalyzed Regioselective Acetylation of 5-O-Trityl-D-ribofuranose[3]

Objective: To selectively acetylate 5-O-Trityl-D-ribofuranose to generate 3-O-acetyl or 1-O-acetyl derivatives for nucleoside coupling.

Materials:

  • Substrate: 5-O-Trityl-D-ribofuranose (Purity >98%).

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Vinyl Acetate (acts as both reactant and solvent/co-solvent).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or tert-Butyl Methyl Ether (MTBE).

  • Drying Agent: Molecular Sieves (4Å), activated.

Workflow Diagram (DOT):

Enzymatic_Acylation Substrate 5-O-Trityl-D-ribofuranose (Substrate) Reaction Enzymatic Transesterification (40°C, 200 rpm) Substrate->Reaction Reagents Vinyl Acetate (Acyl Donor) Reagents->Reaction Enzyme Novozym 435 (Catalyst) Enzyme->Reaction Catalysis Workup Filtration & Evaporation Reaction->Workup Conversion >95% Product Regioselective Acetate (e.g., 3-O-Acetyl-5-O-Trityl-ribose) Workup->Product

Caption: Workflow for the lipase-catalyzed regioselective acetylation of 5-O-Trityl-D-ribofuranose.

Step-by-Step Procedure:
  • Substrate Preparation:

    • Dissolve 5-O-Trityl-D-ribofuranose (1.0 g, 2.55 mmol) in anhydrous THF (10 mL).

    • Note: Ensure the substrate is fully dissolved. If solubility is an issue, add a small amount of DMSO (max 5% v/v), though this may reduce reaction rate.

  • Reaction Setup:

    • Add Vinyl Acetate (1.2 mL, 5 equiv) to the solution. Vinyl acetate is an irreversible acyl donor; the byproduct is acetaldehyde (volatile), driving the equilibrium forward.

    • Add activated 4Å Molecular Sieves (200 mg) to maintain anhydrous conditions. Water competes as a nucleophile, leading to hydrolysis.

  • Enzymatic Initiation:

    • Add Novozym 435 (100 mg, 10% w/w relative to substrate).

    • Incubate the mixture at 40°C with orbital shaking at 200 rpm .

    • Caution: Do not use magnetic stirring bars as they can grind the immobilized enzyme particles, reducing activity and complicating filtration.

  • Monitoring:

    • Monitor reaction progress by TLC (Silica gel, Hexane:Ethyl Acetate 1:1) or HPLC.[2][3][4][5]

    • Look for the appearance of the mono-acetylated product (

      
       ~0.5-0.6) and disappearance of the starting material (
      
      
      
      ~0.2-0.3).
    • Timepoint: Typical conversion is achieved in 24–48 hours depending on the specific isomer required.

  • Termination & Workup:

    • Once conversion reaches >95%, filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads and molecular sieves.

    • Recycling: The Novozym 435 beads can be washed with THF, dried, and reused up to 5 times with minimal loss of activity.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue via Flash Column Chromatography (SiO2, Gradient Hexane

      
       EtOAc) to isolate the specific regioisomer (typically 3-O-acetyl or 1-O-acetyl depending on exact conditions).
      

Data Analysis & Troubleshooting

Regioselectivity Profile

The regioselectivity is governed by the enzyme's binding pocket.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)
Time 6 - 12 hours48+ hours
Primary Product 1-O-Acetyl-5-O-Trityl-ribose (Anomeric)3-O-Acetyl-5-O-Trityl-ribose
Mechanism Fast acylation of the accessible anomeric -OHAcyl migration to the thermodynamically stable secondary -OH
Yield ~65-75%~80-90%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion High water content in solvent.Dry solvents over 4Å sieves; increase molecular sieve load in reactor.
Poor Selectivity Reaction temperature too high.Lower temperature to 25°C or 30°C to enhance kinetic discrimination.
Enzyme Inactivity Solvent polarity incompatible.Avoid highly polar solvents like DMF/DMSO if possible; switch to MTBE or Toluene.

References

  • Regioselective Deacetylation of Ribose Derivatives

    • Title: A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetyl
    • Source:Carbohydr
    • URL:[Link]

    • Relevance: Establishes the interaction of lipases (Candida rugosa) with the 5-position of ribose, validating the steric sensitivity of these enzymes.
  • Lipase-Catalyzed Acylation Mechanisms

    • Title: Lipase-Catalyzed Regio- and Stereoselective Deacylation: Separ
    • Source:ResearchG
    • URL:[Link]

    • Relevance: Provides the foundational logic for using lipases to distinguish between anomeric and secondary hydroxyl groups in ribofuranose rings.
  • Enzymatic Synthesis of Nucleoside Precursors

    • Title: Chemo-enzymatic synthesis of nucleoside derivatives.[6][7]

    • Source:MDPI Molecules
    • URL:[Link][6]

    • Relevance: Reviews the broader context of using enzymes for nucleoside modification, supporting the use of CAL-B for furanose functionaliz

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Detritylation Conditions to Avoid Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for detritylation optimization. This guide is designed for researchers, scientists, and drug development professionals engaged in chemical synthesis, particularly of oligonucleotides and other molecules requiring the use of trityl-based protecting groups like the dimethoxytrityl (DMT) group.

The acid-labile nature of the DMT group makes it an excellent choice for protecting 5'-hydroxyl functions, but the conditions required for its removal—the detritylation step—are a critical source of side reactions that can compromise the yield and purity of your final product. This guide provides in-depth, experience-based answers to common challenges, helping you diagnose issues, optimize your protocols, and prevent the formation of unwanted side products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental principles of the detritylation reaction.

Q1: What is the primary goal of the detritylation step, and what is the basic mechanism?

A1: The primary goal of detritylation is the quantitative removal of the 5'-dimethoxytrityl (DMT) protecting group to expose a free hydroxyl group for the next step in synthesis, typically a coupling reaction.[1][2] The reaction is acid-catalyzed. A protic acid protonates the ether oxygen of the DMT group, converting it into a good leaving group. This leads to the cleavage of the C-O bond and the formation of a highly stable, resonance-stabilized DMT carbocation (DMT⁺), which is characterized by a bright orange color.[1][2] The intensity of this color is often used to monitor the efficiency of the preceding coupling step in real-time on automated synthesizers.[1][2]

Q2: What are the most common side products I should be aware of during detritylation?

A2: The two most critical side products are:

  • Depurination Products: This is the most damaging side reaction. The same acidic conditions that remove the DMT group can also protonate the nitrogen atoms (specifically N7) of purine bases (adenine and guanine).[3] This weakens the glycosidic bond connecting the base to the sugar backbone, leading to its cleavage.[4][5] The resulting abasic site is unstable and will lead to chain cleavage during the final basic deprotection step, yielding truncated oligonucleotide fragments.[3][5][6]

  • Retritylation Products: The released DMT carbocation (DMT⁺) is a highly reactive electrophile. If not effectively removed or quenched, it can re-react with the newly freed 5'-hydroxyl group, re-forming the protected starting material.[4] This is a reversible reaction that can lead to incomplete deprotection and result in deletion sequences (n-1 mers) in the final product.[4]

Q3: I see different acids used for detritylation (TCA, DCA, TFA). How do I choose the right one?

A3: The choice of acid is a trade-off between reaction speed and the risk of side reactions.

  • Trichloroacetic Acid (TCA): A strong acid that provides very fast and efficient detritylation.[1][2] However, its high acidity significantly increases the risk of depurination, especially for longer oligonucleotides or sequences rich in purines.[2][3][6]

  • Dichloroacetic Acid (DCA): A milder acid than TCA, making it the preferred choice for synthesizing long or sensitive oligonucleotides where minimizing depurination is critical.[3][6] Detritylation with DCA is slower, so reaction times or the number of acid deliveries may need to be increased to ensure complete DMT removal.[3][6]

  • Trifluoroacetic Acid (TFA): A very strong acid, sometimes used in solution-phase or cartridge-based purification detritylation.[4] Its use requires careful control to avoid significant depurination.[4]

For routine synthesis, 3% TCA in dichloromethane is common for speed, while 3% DCA in dichloromethane is recommended for longer sequences (>50 bases) to improve final purity.[3][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q4: My final product analysis (HPLC/MS) shows a high level of truncated sequences (n-1, n-2). What is the likely cause?

A4: This issue points to two potential problems originating from the detritylation step:

  • Incomplete Detritylation: If the DMT group is not completely removed, the subsequent coupling reaction cannot occur at that site. This leads to "failure sequences" that are one base shorter (n-1). During the final purification (e.g., DMT-on RP-HPLC), these truncated species, which still carry a DMT group from a later cycle, will co-elute with your full-length product if depurination also occurs, complicating purification.[5]

    • Solution: Ensure your detritylation conditions are sufficient. If using a mild acid like DCA, you may need to increase the contact time or the volume of acid delivered.[3][6] Also, be aware that thymidine is often harder to detritylate, so sequences with multiple T's may require longer exposure.[4]

  • Depurination: If acid exposure is too harsh (too long or too strong), depurination occurs. The resulting abasic site leads to chain cleavage during the final ammonia deprotection, creating shorter fragments.[3][5] Fragments from the 5' side of the cleavage will still have the DMT group and can contaminate the final product after DMT-on purification.[5]

    • Solution: Reduce the harshness of the acid treatment. Switch from TCA to DCA, decrease the acid concentration, or shorten the exposure time.[6] Studies show that reducing a 3% TCA deblocking step from 110 seconds to as short as 10 seconds did not significantly compromise yield and minimized acid exposure.[6]

Troubleshooting Workflow: Diagnosing Truncated Sequences

G start High Level of Truncated Sequences Observed check_method Review Synthesis Method start->check_method incomplete_deprotection Problem: Incomplete Detritylation check_method->incomplete_deprotection Using mild acid (DCA) or short contact time? depurination Problem: Depurination check_method->depurination Using strong acid (TCA) or long contact time? solution1 Increase detritylation time/volume Consider using a scavenger incomplete_deprotection->solution1 solution2 Switch to milder acid (DCA) Decrease acid concentration/time depurination->solution2

Caption: A logical workflow for troubleshooting truncated sequences.

Q5: What is a "scavenger" in the context of detritylation, and when should I use one?

A5: A scavenger is a reagent added to the deblocking solution to trap the highly reactive DMT carbocation (DMT⁺) that is released upon deprotection.[4]

  • Mechanism of Action: Without a scavenger, the detritylation reaction exists in an equilibrium where the released DMT⁺ can re-react with the free 5'-OH group, a side reaction known as retritylation.[4] Scavengers are nucleophiles that react irreversibly with the DMT⁺, forming a neutral, stable adduct.[4] This effectively removes the DMT⁺ from the reaction, preventing retritylation and driving the deprotection reaction to completion.[4]

  • Common Scavengers: Triethylsilane (TES) is a highly effective scavenger that reductively quenches the carbocation.[4][6] Alcohols (e.g., methanol) or thiols (e.g., thioanisole) are also used.[4]

  • When to Use: The use of a scavenger is particularly beneficial in large-scale synthesis where local concentrations of DMT⁺ can become high, or when "trityl sticking" to the solid support is a concern, as both increase the likelihood of retritylation.[4] Using a scavenger can significantly improve step-wise yield and the purity of the final product.

Detritylation Mechanism and Key Side Reactions

G cluster_main Main Detritylation Pathway cluster_side Side Reactions A 5'-DMT-Oligonucleotide B Protonated Intermediate A->B + H+ (Acid) F Depurination (Chain Cleavage) A->F + Excess H+ (on Purine Base) C 5'-HO-Oligonucleotide (Desired Product) B->C D DMT+ Cation (Orange Color) B->D E Retritylation (Reversible) C->E + DMT+ D->E H Neutralized DMT Adduct D->H + Scavenger E->A G Scavenger (e.g., TES) G->H

Caption: The desired detritylation pathway and competing side reactions.

Q6: I am working with acid-sensitive modified nucleosides. Standard detritylation protocols are destroying my product. Are there milder alternatives?

A6: Yes. For highly sensitive molecules, conventional detritylation with TCA or even DCA can be too harsh. A proven alternative is to use a buffered, mildly acidic solution combined with gentle heating. A study has shown that the DMT group can be removed quantitatively by warming the oligonucleotide to 40°C in a buffer at pH 4.5-5.0. This "warming-up" strategy avoids the use of strong organic acids and was shown to prevent the degradation of a sensitive 6-Se-dG modified DNA, which was significantly damaged by conventional acid treatment.

Section 3: Key Parameter Optimization

Optimizing detritylation requires balancing four key parameters: Acid Choice, Acid Concentration, Time, and Temperature. The table below summarizes their effects.

ParameterEffect on Detritylation RateEffect on Depurination RiskRecommended Adjustment for Sensitive/Long Oligos
Acid Choice Stronger Acid (TCA) > Weaker Acid (DCA)Stronger Acid > Weaker AcidSwitch from TCA to DCA.[3][6]
Acid Conc. Higher Conc. = Faster RateHigher Conc. = Higher RiskDecrease concentration (e.g., from 3% to 1-2%).[6]
Time Longer Time = More CompleteLonger Time = Higher RiskUse the shortest effective time; couple with wash steps.[6]
Temperature Higher Temp. = Faster RateHigher Temp. = Higher RiskPerform at room temperature unless using a specific mild protocol.
Section 4: Optimized Protocols

Protocol 1: Optimized On-Synthesizer Detritylation for Long/Sensitive Oligonucleotides

This protocol is designed to maximize purity by minimizing depurination during solid-phase synthesis.

  • Reagent Preparation: Prepare a deblocking solution of 3% (w/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM). If desired, add a scavenger such as 5% (v/v) Triethylsilane (TES).

  • Instrument Setup: Program the DNA synthesizer to use the DCA deblocking solution.

  • Deblocking Step: For each detritylation cycle, increase the delivery time or number of deliveries compared to a standard TCA protocol. A common adjustment is to double the total volume/time of acid wash. For example, if a standard TCA cycle is 60 seconds, use a 120-second DCA cycle.

  • Wash Step: Ensure a thorough acetonitrile wash step is performed immediately after detritylation to remove all traces of acid and the neutralized DMT adduct before the coupling step begins.

  • Monitoring: Continue to monitor the trityl cation release after each cycle. A consistent or slowly decreasing yield is expected. A sudden, sharp drop may indicate a problem with either the preceding coupling step or the current detritylation step.

Protocol 2: Post-Purification Detritylation and Analysis by RP-HPLC

This protocol is for removing the DMT group from an oligonucleotide that has been purified by DMT-on Reverse-Phase HPLC and for analyzing the final product.

  • Sample Preparation: Dissolve the dried, DMT-on purified oligonucleotide in water (e.g., 200 µL).

  • Mild Acidification: Adjust the pH of the solution to 4.5-5.0 using dilute acetic acid (e.g., 10% solution). Monitor with a micro-pH meter.

  • Detritylation: Incubate the vial in a heating block at 40°C for 1 hour. This gentle warming in a mildly acidic aqueous environment effectively removes the DMT group with minimal risk of depurination.

  • Quenching: Quench the reaction by neutralizing the solution to pH ~7.5 with a small amount of a suitable base like triethylamine (Et₃N) or a buffered solution (e.g., TEAA).

  • DMT-OH Removal: The cleaved dimethoxytritanol (DMT-OH) is hydrophobic. It can be removed by extraction with ethyl acetate or by passing the sample through a desalting cartridge.

  • Analysis by RP-HPLC:

    • Column: C18 Reverse-Phase Column.

    • Buffer A: 20-100 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile.

    • Gradient: A shallow gradient of Buffer B into Buffer A (e.g., 5-40% B over 20 minutes).

    • Detection: UV at 260 nm.

    • Expected Result: A single major peak corresponding to the full-length, detritylated oligonucleotide. The absence of significant pre-peaks or broad peaks indicates high purity and successful detritylation without degradation.

Section 5: References
  • DiVA Portal. (n.d.). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]

  • Google Patents. (1996). WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis. Retrieved from

  • Oxford Academic, Nucleic Acids Research. (n.d.). Acid Binding and Detritylation During Oligonucleotide Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides. Retrieved from [Link]

  • Oxford Academic, Nucleic Acids Research. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Glen Research. (2024). Glen Report 36-26: Technical Note Preventing Detritylation During RNA Deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

Sources

troubleshooting failed coupling reactions with 5-O-Trityl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Coupling Reactions

Introduction: The "Half-Protected" Trap

Welcome to the technical support center. If you are troubleshooting coupling reactions with 5-O-Trityl-D-ribofuranose , you are working with a versatile but deceptive intermediate.[1]

The Trityl (Trt) group at the 5'-position is excellent for steric bulk and lipophilicity, but it introduces a specific set of failure modes—primarily its acid lability and the steric mismatch during coupling.

Most "failed couplings" with this specific starting material stem from one of two root causes:

  • Process Design Error: Attempting to couple the free sugar (hemiacetal) directly without activating the anomeric center (C1).

  • Incompatible Conditions: Using standard Vorbrüggen conditions (strong Lewis acids) that prematurely cleave the acid-sensitive Trityl group.

This guide addresses these issues using a self-validating logic structure.

Part 1: Critical Diagnostic (The "Am I Ready?" Check)

Before tweaking temperature or catalysts, you must verify your reaction design. 5-O-Trityl-D-ribofuranose has free hydroxyls at C1, C2, and C3.[1]

Question: Are you attempting to couple the 5-O-Trityl-D-ribofuranose directly to a nucleobase?

  • YES: STOP. This is the likely cause of failure. The C1-OH (hemiacetal) is a poor leaving group. Furthermore, free hydroxyls at C2/C3 will interfere with silylating agents, and the lack of an acyl group at C2 means you will have zero stereocontrol (producing an inseparable

    
     anomeric mixture).
    
  • NO (I have a C1-activated derivative): If you are using 1-O-acetyl-2,3-di-O-acetyl-5-O-trityl-D-ribose (or similar), proceed to the troubleshooting modules below.

Part 2: Troubleshooting Modules (Q&A Format)

Module A: The "Black Soup" Scenario (Decomposition)

Issue: My reaction mixture turned dark/black, and TLC shows loss of the Trityl group (detritylation) and base decomposition.

Diagnosis: Lewis Acid Overkill. Standard Vorbrüggen conditions often use Trimethylsilyl triflate (TMSOTf) or Stannic Chloride (


). The Trityl ether is acid-labile. While it is stable to mild Lewis acids, the combination of high temperature, strong catalyst, and adventitious moisture generates Triflic acid (TfOH) or HCl, which rapidly cleaves the Trityl group.

Solution:

  • Switch Catalyst: Move to a milder Lewis acid like TMSI (generated in situ) or reduce the loading of TMSOTf to 1.1 equivalents relative to the sugar.

  • Buffer the Reaction: Add a hindered base like 2,6-di-tert-butylpyridine (DTBP) to the reaction mixture.[1] This scavenges the free super-acid (TfOH) without poisoning the silylated Lewis acid required for coupling.

  • Low-Temp Addition: Perform the catalyst addition at 0°C or -78°C , then warm slowly. The Trityl group is kinetically stable at low temperatures even in acidic media.

Module B: The "Wrong Isomer" ( -Anomer Dominance)

Issue: I obtained the coupled product, but it is the


-anomer (or a 1:1 mix). I need the biologically relevant 

-anomer.

Diagnosis: Lack of Neighboring Group Participation (NGP).


-selectivity in ribose coupling is not intrinsic; it is forced by a "director" group at C2.[1] If your 5-O-Trityl sugar has non-participating protecting groups (like benzyl ethers) or free OH at C2, you will not get 

-selectivity.[1]

The Mechanism: To get the


-anomer, you need an acyl group (Acetyl or Benzoyl)  at C2. Upon activation of C1, the C2-acyl oxygen attacks the C1 cation, forming a five-membered dioxolenium (acyloxonium) ion  on the 

-face. This blocks the

-face, forcing the incoming nucleobase to attack from the top (

-face).

Solution:

  • Ensure your starting material is 1,2,3-tri-O-acetyl-5-O-trityl-D-ribose .[1]

  • Note: The bulk of the 5-O-Trityl group can sometimes distort the ring pucker, slightly reducing the efficiency of NGP compared to 5-O-Benzoyl analogs, but C2-acylation remains mandatory for

    
    -synthesis.[1]
    
Module C: No Reaction (Starting Material Recovered)

Issue: The base and sugar remain unreacted despite heating.

Diagnosis: Moisture Poisoning (Hydrolysis). Silylated bases (e.g., Bis-TMS-Uracil) are extremely moisture-sensitive.[1] If water is present, it hydrolyzes the silylated base back to the insoluble amide form, which is inert to coupling.

Solution (The Azeotrope Protocol):

  • Co-evaporation: You must co-evaporate the sugar and the base separately with anhydrous pyridine or toluene 3 times before mixing.

  • Silylation Check: Ensure your base is fully silylated (clear solution). If using BSA (N,O-Bis(trimethylsilyl)acetamide), ensure the reaction solution remains clear before adding the Lewis acid.

Part 3: Visualizing the Pathway

Workflow: Correct Activation & Coupling of 5-O-Trityl-Ribose

This diagram illustrates the necessary conversion of the free sugar to an activated donor to ensure stereochemical control and reactivity.

G Start 5-O-Trityl-D-ribofuranose (Free OH at C1, C2, C3) Step1 Acetylation (Ac2O / Pyridine) Start->Step1 Protect C2/C3 Activate C1 Inter 1,2,3-Tri-O-acetyl-5-O-trityl-ribose (Activated Donor) Step1->Inter Yields Beta-Acetate Step2 Vorbrüggen Coupling (Silylated Base + TMSOTf) Inter->Step2 Dioxolenium Ion Formation Product Protected Nucleoside (Beta-Anomer) Step2->Product Nucleophilic Attack

Caption: The mandatory workflow to convert the inert 5-O-Trityl starting material into a viable glycosyl donor utilizing C2-neighboring group participation.

Mechanism: Why You Need C2-Acylation

This diagram explains the stereochemical causality.

Mechanism Donor Activated Sugar (C1-OAc, C2-OAc) Cation Oxocarbenium Ion Donor->Cation TMSOTf removes C1-OAc Diox Dioxolenium Ion (Blocks Alpha Face) Cation->Diox C2-Carbonyl Attack Attack Base Attack (Forced Beta) Diox->Attack Steric Blockade

Caption: The "Neighboring Group Participation" mechanism. The C2-Acetyl group physically blocks the bottom face, ensuring the base attacks from the top (


).

Part 4: Data & Comparison

Table 1: Lewis Acid Compatibility with Trityl Groups
CatalystStrengthTrityl Stability RiskRecommended TempNotes
TMSOTf Very StrongHigh -78°C to 0°CStandard choice, but risky.[1] Use with DTBP buffer.

StrongModerate0°C to RTClassic Vorbrüggen. Difficult to remove tin residues.

ModerateModerateRToften leads to lower yields in nucleosides.
TMSI ModerateLow0°CGenerated in situ (TMSCl + NaI). Milder alternative.

Part 5: Validated Experimental Protocol

Objective: Synthesis of a


-nucleoside from 5-O-Trityl-D-ribofuranose (via the tri-acetyl intermediate).

Step 1: Activation (Acetylation)

  • Dissolve 5-O-Trityl-D-ribofuranose (1.0 eq) in anhydrous Pyridine (10 mL/g).

  • Add Acetic Anhydride (4.0 eq) and catalytic DMAP. Stir at RT for 4 hours.

  • Checkpoint: TLC should show conversion to a higher Rf spot (1,2,3-tri-O-acetyl-5-O-trityl-ribose).[1]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), sat.

    
    , and brine. Dry over 
    
    
    
    .[2]

Step 2: The Coupling (Vorbrüggen)

  • Drying: Co-evaporate the acetylated sugar (1.0 eq) and the nucleobase (1.2 eq) separately with anhydrous toluene (

    
    ).
    
  • Silylation: Suspend the base in dry Acetonitrile (MeCN). Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq).[1] Heat to 60°C until clear (approx 15-30 mins).

  • Mixing: Dissolve the sugar in dry MeCN and add to the silylated base solution.

  • Catalysis: Cool to 0°C . Add TMSOTf (1.1 eq) dropwise.

    • Tip: If the solution turns black immediately, your temp was too high or reagents wet.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (sugar spot disappears, nucleoside spot appears).

  • Quench: Pour into a mixture of DCM and saturated

    
    .
    

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • Elferink, H., et al. (2016).[3] Stereoselective

    
    -Mannosylation by Neighboring-Group Participation.[1][3][4] Angewandte Chemie International Edition, 55(37), 11217-11220.[1][3] (Validates NGP mechanism). 
    
  • Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Trityl acid lability).

Sources

strategies to minimize ditritylated byproducts in ribose protection

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Ditritylated Byproducts in the Synthesis of 5'-O-DMT-Ribonucleosides

Welcome to the Technical Support Center for advanced nucleoside chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides and other modified nucleosides. As a Senior Application Scientist, I have structured this resource to provide not just protocols, but a deeper understanding of the critical factors governing the selective protection of ribonucleosides, with a specific focus on troubleshooting and minimizing the formation of undesired ditritylated byproducts.

Introduction: The Challenge of Selective Ribose Protection

The selective protection of the 5'-hydroxyl group of a ribonucleoside with a 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern RNA synthesis. The primary hydroxyl at the 5'-position is inherently more reactive than the secondary 2'- and 3'-hydroxyls, largely due to reduced steric hindrance.[1] This inherent reactivity difference is the basis for achieving selectivity. However, forcing reaction conditions or suboptimal stoichiometry can lead to the formation of significant amounts of ditritylated byproducts, most commonly the 2',5'- and 3',5'-di-O-DMT species. These byproducts reduce the yield of the desired 5'-O-DMT product and introduce significant purification challenges.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you optimize your reaction conditions, minimize byproduct formation, and streamline your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a significant non-polar spot on my TLC that I suspect is a ditritylated byproduct. How can I confirm this and what are the primary causes?

A1: Your suspicion is likely correct. Ditritylated byproducts are significantly less polar than the desired mono-tritylated product and will have a higher Rf value on a silica gel TLC plate.

Confirmation: The most definitive way to confirm the identity of the byproduct is through mass spectrometry. You should observe a molecular ion peak corresponding to the addition of two DMT groups to your starting ribonucleoside.

Primary Causes:

  • Excess DMT-Cl: Using a significant excess of 4,4'-dimethoxytrityl chloride (DMT-Cl) is the most common cause of ditritylation. While a slight excess is needed to drive the reaction to completion, a large excess will overcome the steric hindrance of the secondary hydroxyls.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with optimal stoichiometry, can lead to the slow formation of ditritylated species.

  • Highly Activating Conditions: The use of a strong nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in high concentrations can accelerate the reaction at the less reactive secondary hydroxyls.[2]

  • Elevated Temperatures: Higher reaction temperatures increase the reactivity of all hydroxyl groups, reducing the selectivity for the primary 5'-hydroxyl.

Q2: What are the key reaction parameters I should control to minimize the formation of ditritylated ribose?

A2: Controlling the reaction conditions is paramount to achieving high selectivity. The following parameters should be carefully optimized:

ParameterRecommendationRationale
Stoichiometry of DMT-Cl Use 1.05 to 1.2 equivalents of DMT-Cl relative to the ribonucleoside.This provides a slight excess to ensure complete consumption of the starting material without a large excess that would drive the formation of ditritylated byproducts.[3]
Base Use pyridine as both the base and solvent. A catalytic amount of DMAP can be used to accelerate the reaction, but its concentration should be minimized.Pyridine is a sufficiently strong base to scavenge the HCl byproduct without being overly activating. DMAP is a more potent nucleophilic catalyst and can reduce selectivity if used in stoichiometric amounts.[2]
Temperature Maintain the reaction at room temperature (20-25°C).Lower temperatures enhance the inherent reactivity difference between the primary and secondary hydroxyl groups, thus favoring 5'-O-tritylation.
Reaction Time Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed (typically 2-4 hours).Over-extended reaction times can lead to the formation of the thermodynamically favored, but kinetically slower, ditritylated products.
Anhydrous Conditions Ensure all reagents and solvents are strictly anhydrous.Moisture will consume DMT-Cl, forming DMT-OH and reducing the effective concentration of the reagent, which can lead to incomplete reactions.
Q3: My purification by column chromatography is challenging, and the ditritylated byproduct co-elutes with my desired product. What can I do?

A3: Co-elution can be a significant problem. Here are a few strategies to improve separation:

  • Chromatography Optimization:

    • Solvent System: Use a shallow gradient of a polar solvent (e.g., methanol or acetone) in a non-polar solvent (e.g., dichloromethane or hexanes). A shallow gradient will improve the resolution between the closely eluting mono- and di-tritylated products.

    • Silica Gel: Use a high-quality silica gel with a small particle size for better separation efficiency.

  • Chromatography-Free Purification: A highly effective method involves selective precipitation.[4]

    • After the reaction workup, dissolve the crude product in a minimal amount of diethyl ether.

    • Add an excess of hexane to the solution.

    • The more polar mono-tritylated product will precipitate out as a white solid, while the less polar ditritylated byproduct and any unreacted DMT-Cl will remain dissolved in the hexane/ether mixture.

    • The precipitated product can be collected by filtration or decantation.

Q4: Are there alternative protecting groups to DMT that are less prone to di-substitution?

A4: Yes, several alternatives to the DMT group have been developed, some of which offer improved selectivity.

  • Pixyl (Px) Group (9-phenylxanthen-9-yl): The pixyl group has very similar properties to the DMT group in terms of lability but can sometimes offer slightly better selectivity due to its different steric profile.[5]

  • Monomethoxytrityl (MMT) Group: The MMT group is less reactive than the DMT group and can provide higher selectivity for the 5'-hydroxyl. However, its removal requires stronger acidic conditions, which may not be suitable for all applications.[5]

  • Silyl Ethers (e.g., TBDMS): While typically used for 2'-hydroxyl protection, bulky silyl ethers can also be used for 5'-protection. However, their introduction and removal conditions are orthogonal to trityl groups, which may require a redesign of your overall synthetic strategy.

Experimental Protocols

Protocol 1: Optimized 5'-O-DMT Protection of Uridine

This protocol is optimized to minimize the formation of ditritylated uridine.

  • Preparation: Dry N-benzoyl-uridine (1 eq) by co-evaporation with anhydrous pyridine (3 x 10 mL) and dry under high vacuum for at least 4 hours.

  • Reaction Setup: Dissolve the dried uridine in anhydrous pyridine (10 mL per gram of uridine) under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) in one portion to the stirring solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 5% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold methanol (5 mL).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with 5% aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.

  • Purification: Proceed with either silica gel chromatography or the chromatography-free precipitation method described in Q3.

Visualizations

Reaction Scheme: Formation of Mono- and Di-tritylated Byproducts

G Ribonucleoside Ribonucleoside (Free OH groups at 2', 3', 5') MonoDMT 5'-O-DMT-Ribonucleoside (Desired Product) Ribonucleoside->MonoDMT Selective Reaction DMTCl DMT-Cl (1.1 eq) DMTCl->MonoDMT Pyridine Pyridine Pyridine->MonoDMT DiDMT 2',5'- or 3',5'-Di-O-DMT-Ribonucleoside (Byproduct) MonoDMT->DiDMT Side Reaction ExcessDMTCl Excess DMT-Cl (>1.2 eq) ExcessDMTCl->DiDMT

Caption: Reaction pathway for the 5'-O-DMT protection of a ribonucleoside.

Troubleshooting Workflow

G Start High level of ditritylated byproduct observed CheckStoichiometry Was >1.2 eq of DMT-Cl used? Start->CheckStoichiometry ReduceStoichiometry Reduce DMT-Cl to 1.05-1.1 eq CheckStoichiometry->ReduceStoichiometry Yes CheckTime Was reaction time > 4 hours? CheckStoichiometry->CheckTime No Purification Optimize purification (shallow gradient or precipitation) ReduceStoichiometry->Purification ReduceTime Monitor by TLC and quench upon completion CheckTime->ReduceTime Yes CheckTemp Was the reaction heated? CheckTime->CheckTemp No ReduceTime->Purification ReduceTemp Run reaction at room temperature CheckTemp->ReduceTemp Yes CheckTemp->Purification No ReduceTemp->Purification

Caption: Troubleshooting decision tree for minimizing ditritylated byproducts.

References

  • Robins, M. J., & Wnuk, S. F. (2005). Reduction of ribonucleosides to 2'-deoxyribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.11. [Link]

  • Shaikh, S. B. (2019). IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. Harvard University. [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Method. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Indian Academy of Sciences. (1987). Chemical synthesis of oligonucleotides. 3. [Link]

  • ResearchGate. I would like to know why dmt protection is 5'OH specific?. [Link]

  • ATDBio. RNA oligonucleotide synthesis. [Link]

  • Scantec Nordic. One-step 5'-DMT-protected Oligonucleotide Purification. [Link]

  • PubMed. (2014). Synthesis of 5'-O-DMT-2'-O-TBS mononucleosides using an organic catalyst. [Link]

  • PubMed. (2013). Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. [Link]

  • PubMed. (2023). Trace analysis of dimethoxytrityl alcohol (DMT-OH) in oligonucleotide matrices using liquid chromatography coupled with tandem mass spectrometry. [Link]

  • ResearchGate. How to improve the conversion yield of a DMT-Cl reaction?. [Link]

  • PubMed. (2007). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. [Link]

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • MDPI. (2019). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. [Link]

  • ResearchGate. Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. [Link]

  • PubMed. (2009). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. [Link]

  • PubMed. (2014). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. [Link]

  • Organic & Biomolecular Chemistry. (2018). Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. [Link]

  • ResearchGate. An efficient preparation of protected ribonucleosides for phosphoramidite RNA synthesis. [Link]

  • ResearchGate. Purification of DMT-On Oligonucleotide by Simulated Moving-Bed (SMB) Chromatography. [Link]

  • ResearchGate. Synthesis of protected riboflavine derivatives. [Link]

  • PubMed. (2017). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. [Link]

  • PubMed Central. (2014). Synthesis of 5'-O-DMT-2'-O-TBS mononucleosides using an organic catalyst. [Link]

  • ResearchGate. How to improve the conversion yield of a DMT-Cl reaction?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Protected Ribose: Unveiling the Advantages of 5-O-Trityl-D-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside analogue synthesis and drug discovery, the strategic use of protecting groups is paramount. The poly-functional nature of ribose necessitates a carefully orchestrated sequence of protection and deprotection steps to achieve desired chemical transformations with precision and high yield. Among the myriad of choices for protecting the primary 5'-hydroxyl group of D-ribofuranose, the trityl group, and its derivatives, have carved out a significant niche. This guide provides an in-depth technical comparison of 5-O-Trityl-D-ribofuranose against other commonly employed protected ribose derivatives, supported by experimental data and field-proven insights to inform your synthetic strategies.

The Strategic Imperative of Ribose Protection

D-ribose and its derivatives are the structural backbone of RNA and a plethora of biologically active nucleoside analogues. The hydroxyl groups at the C-1', C-2', C-3', and C-5' positions exhibit comparable reactivity, making selective functionalization a formidable challenge. Protecting groups are the chemist's tools to temporarily mask one or more of these hydroxyls, thereby directing the reactivity of the remaining ones. The ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.

The Trityl Group: A Bulky Guardian with Distinct Advantages

The triphenylmethyl (trityl, Tr) group is a bulky ether-based protecting group that has long been favored for the selective protection of primary hydroxyl groups in carbohydrate and nucleoside chemistry. The dimethoxytrityl (DMT) and monomethoxytrityl (MMT) variants are also widely used, offering tunable acid lability.

The primary advantage of the 5'-O-trityl group lies in its selective introduction . Due to its significant steric hindrance, the trityl chloride reagent reacts preferentially with the less sterically hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls of the ribofuranose ring. This inherent selectivity often eliminates the need for a multi-step protection-deprotection sequence to differentiate the primary hydroxyl, streamlining the synthetic route.

Another key feature is its acid-labile nature , which allows for its facile removal under mild acidic conditions, such as with dilute trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in a non-polar solvent. This orthogonality is crucial in complex syntheses where other protecting groups, such as base-labile esters (acetyl, benzoyl) or fluoride-labile silyl ethers (TBDMS), are present on the molecule. The bright orange color of the trityl cation released upon deprotection also provides a convenient method for visual or spectrophotometric monitoring of reaction progress.

Furthermore, the lipophilic nature of the trityl group enhances the solubility of the protected nucleoside in organic solvents, aiding in purification by chromatography. In solid-phase oligonucleotide synthesis, the "trityl-on" purification strategy leverages the hydrophobicity of the 5'-DMT group for efficient separation of the full-length product from shorter, failure sequences.

Comparative Analysis: 5-O-Trityl-D-ribofuranose vs. Other Protected Ribose Derivatives

To provide a clear comparison, we will consider the performance of different protecting groups at the 5'-position of D-ribofuranose in the context of a crucial subsequent reaction: glycosylation to form a nucleoside. The choice of protecting groups on the 2'- and 3'-positions also significantly influences the stereochemical outcome of this reaction.

Table 1: Comparative Performance of 5'-O-Protected Ribofuranose Derivatives in Glycosylation Reactions

5'-Protecting Group2',3'-Protecting GroupsTypical Glycosylation ConditionsTypical YieldTypical β:α SelectivityKey AdvantagesKey Disadvantages
Trityl (Tr) Acetyl (Ac)Lewis Acid (e.g., SnCl₄, TMSOTf)Good to HighVaries, often favors βSelective 5'-protection, acid-labile, allows for "trityl-on" purification.Bulky, can sometimes hinder reactivity at C-1'.
Trityl (Tr) Benzoyl (Bz)Lewis Acid (e.g., SnCl₄, TMSOTf)Good to HighGenerally high β-selectivitySimilar to Tr/Ac; benzoyl groups can influence electronics and solubility.Benzoyl groups are more difficult to remove than acetyls.
TBDMS TBDMSLewis Acid (e.g., TMSOTf)Good to HighVaries, can be tunedStable to a wide range of conditions, removable with fluoride.Less selective for 5'-protection over 2',3' in one step; fluoride deprotection can be harsh.
Acetyl (Ac) Acetyl (Ac)Lewis Acid (e.g., TMSOTf)Good to HighHigh β-selectivity (neighboring group participation)Readily available, inexpensive, easily removed by base.Not selective for 5'-protection; neighboring group participation at C-2' dictates β-selectivity.
Benzoyl (Bz) Benzoyl (Bz)Lewis Acid (e.g., SnCl₄, TMSOTf)Good to HighHigh β-selectivity (neighboring group participation)More stable than acetyls, can influence reactivity.Requires stronger basic conditions for removal.

Note: The yields and selectivities are generalized and can vary significantly based on the specific glycosyl donor, acceptor, and reaction conditions.

Experimental Protocols

To provide a practical context, the following are representative experimental workflows for the preparation of key protected ribofuranose intermediates.

Workflow for the Preparation of 5-O-Trityl-2,3-di-O-acetyl-D-ribofuranose

G cluster_0 Step 1: 5'-O-Tritylation cluster_1 Step 2: 2',3'-O-Acetylation D_Ribose D-Ribose Tritylation Trityl Chloride, Pyridine, DMAP (cat.) D_Ribose->Tritylation Reacts with Trityl_Ribose 5-O-Trityl-D-ribofuranose Tritylation->Trityl_Ribose Yields Acetylation Acetic Anhydride, Pyridine Trityl_Ribose->Acetylation Reacts with Final_Product 5-O-Trityl-2,3-di-O-acetyl-D-ribofuranose Acetylation->Final_Product Yields G cluster_main Protection of 5-O-Trityl-D-ribofuranose cluster_acetyl Acetyl Protection cluster_benzoyl Benzoyl Protection cluster_tbdms TBDMS Protection Start 5-O-Trityl-D-ribofuranose Ac_Reagent Acetic Anhydride, Pyridine Start->Ac_Reagent Bz_Reagent Benzoyl Chloride, Pyridine Start->Bz_Reagent TBDMS_Reagent TBDMS-Cl, Imidazole, DMF Start->TBDMS_Reagent Ac_Product 2,3-di-O-acetyl Ac_Reagent->Ac_Product Bz_Product 2,3-di-O-benzoyl Bz_Reagent->Bz_Product TBDMS_Product 2,3-di-O-TBDMS TBDMS_Reagent->TBDMS_Product

A Comparative Guide to Alternative 5'-Hydroxyl Protecting Groups for D-Ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of protective groups is fundamental to the successful synthesis of complex molecules. In the realm of nucleoside chemistry, particularly in the assembly of oligonucleotides and their analogues, the selective protection of the 5'-hydroxyl group of D-ribofuranose is a critical first step. This guide provides an in-depth comparison of traditional and alternative protecting groups for this purpose, offering experimental insights to inform your synthetic strategy.

The primary 5'-hydroxyl group of a ribofuranose ring is the most sterically accessible and nucleophilic of its hydroxyls, necessitating its protection to ensure regioselectivity during subsequent reactions, such as phosphoramidite coupling in oligonucleotide synthesis.[1] The choice of this protecting group is paramount as it dictates the deprotection conditions and the overall compatibility with other protecting groups in a synthetic scheme—a concept known as orthogonality. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling complex, multi-step syntheses.[2]

The Gold Standard: Trityl Ethers

For decades, the acid-labile trityl ethers, particularly the 4,4'-dimethoxytrityl (DMT) group, have been the workhorse for 5'-hydroxyl protection.[3][4]

  • Dimethoxytrityl (DMT) and Monomethoxytrityl (MMT): These groups are introduced using DMT-Cl or MMT-Cl in the presence of a base like pyridine. Their primary advantage lies in their facile removal under mild acidic conditions (e.g., trichloroacetic or dichloroacetic acid in dichloromethane).[4] This deprotection step releases a stable and intensely colored carbocation (trityl cation), which allows for the convenient spectrophotometric monitoring of reaction completion and coupling efficiency in automated solid-phase synthesis.[4]

However, the reliance on acidic conditions for deprotection is not without its drawbacks. The primary concern is the potential for depurination, especially in acid-sensitive sequences, which can lead to strand cleavage and reduced yields of the desired full-length oligonucleotide.[5] This limitation has driven the development of alternative protecting groups with different deprotection mechanisms.

A Comparative Analysis of Alternative Protecting Groups

The ideal 5'-hydroxyl protecting group should be easy to introduce in high yield, stable to all subsequent reaction conditions, and removable under specific, mild conditions that do not affect other parts of the molecule. We will now explore several classes of alternative protecting groups, categorized by their deprotection method.

Alternative Acid-Labile Groups

While DMT is dominant, other trityl-based groups offer nuanced differences in lability.

  • 9-Phenylxanthen-9-yl (Pixyl, Px): The pixyl group shares very similar properties with the DMT group.[4] It is also removed under acidic conditions to produce a colored cation, allowing for reaction monitoring.[4] Its lability is comparable to DMT, making it a suitable, albeit less common, alternative.[4]

Base-Labile Protecting Groups

The use of base-labile groups for 5'-protection is highly advantageous in an orthogonal strategy, particularly in RNA synthesis where acid-labile protecting groups are often employed for the 2'-hydroxyl.[5] This approach completely avoids the risk of acid-induced depurination during the synthesis cycle.[5]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): A prominent example is the Fmoc group, which is readily cleaved by a mild base, typically a solution of piperidine.[4][5] The combination of a 5'-O-Fmoc group with an acid-labile 2'-O-protecting group (like 4-methoxytetrahydropyran-4-yl) is a classic example of an effective orthogonal protection scheme in oligoribonucleotide synthesis.[5]

  • Levulinyl (Lev): The levulinyl group is another base-labile option, although it is more commonly used for 2'-hydroxyl protection. It is removed under mild, near-neutral conditions using hydrazine hydrate in a pyridine/acetic acid buffer.[4]

  • Benzoyl (Bz) and other Acyl Groups: While typically used for protecting exocyclic amines on the nucleobases, acyl groups like benzoyl can also protect the 5'-hydroxyl. They are removed by treatment with a stronger base, such as aqueous ammonia or methylamine.

Fluoride-Labile Silyl Ethers

Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of introduction, stability across a wide range of reaction conditions, and selective removal with fluoride ions.[6][7]

  • tert-Butyldimethylsilyl (TBDMS or TBS): This is one of the most popular silyl ethers. It is installed using TBDMS-Cl and a base like imidazole or pyridine. The TBDMS group is robust and stable to the basic conditions used for acyl group removal and the acidic conditions for trityl group removal. Deprotection is cleanly achieved with a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in THF.[7]

  • Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS): These groups are sterically bulkier than TBDMS, which can enhance their stability.[6] This increased steric hindrance can be exploited for selective protection of the primary 5'-hydroxyl over the secondary 2'- and 3'-hydroxyls. Their removal also requires a fluoride source.

The orthogonality of silyl ethers makes them invaluable in complex syntheses where multiple hydroxyl groups need to be differentiated.[6][8]

Photocleavable Protecting Groups

Photolabile protecting groups (PPGs) offer the unique advantage of removal with light, providing spatial and temporal control over deprotection.[9] This is particularly useful in applications like the light-directed synthesis of DNA microarrays.

  • o-Nitrobenzyl (ONB) and Derivatives: The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a well-known ONB derivative used in nucleoside chemistry.[10][11] These groups are stable to both acidic and basic conditions but are cleaved upon irradiation with UV light (typically around 365 nm).[11] The pixyl group has also been investigated as a photolabile protecting group.[12]

A key consideration with PPGs is the potential for the photolytic byproducts to react with the substrate, which necessitates careful optimization of reaction conditions and scavenger use.[10]

Enzymatic Methods

While less common in routine oligonucleotide synthesis, enzymatic methods offer unparalleled selectivity for protection and deprotection.[1] However, their application is often limited by substrate specificity, reaction conditions, and the cost and stability of the enzymes.

Comparative Data Summary

The following table provides a comparative overview of the key 5'-hydroxyl protecting groups for D-ribofuranose.

Protecting GroupAbbreviationClassTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
Dimethoxytrityl DMTAcid-LabileDMT-Cl, Pyridine, RT3% TCA or DCA in DCM, RTColored cation for monitoring, high yields, aids purification.[3][4]Risk of depurination with acid-sensitive nucleosides.[5]
9-Phenylxanthen-9-yl PxylAcid-LabilePx-Cl, Pyridine, RT3% TCA or DCA in DCM, RTSimilar to DMT, colored cation for monitoring.[4]Less commonly used than DMT.
9-Fluorenylmethoxycarbonyl FmocBase-LabileFmoc-Cl, Pyridine, RT20% Piperidine in DMF, RTOrthogonal to acid-labile groups, avoids depurination.[4][5]No colored byproduct for monitoring.
tert-Butyldimethylsilyl TBDMS/TBSFluoride-LabileTBDMS-Cl, Imidazole, DMF, RTTBAF in THF, RTHighly orthogonal, stable to acid/base.[7][8]Fluoride can sometimes affect other functional groups.
Triisopropylsilyl TIPSFluoride-LabileTIPS-Cl, Imidazole, DMF, RTTBAF in THF, RTIncreased steric bulk allows for selective protection.[6]Slower to introduce and remove than TBDMS.
o-Nitrobenzyl ONB/NPPOCPhotolabileCorresponding chloroformate, BaseUV light (e.g., 365 nm)Spatial and temporal control of deprotection.[11][13]Byproducts can be reactive, requires specialized equipment.[10]

Experimental Protocols & Workflows

Protocol 1: Protection of 5'-OH of Uridine with DMT-Cl
  • Materials: Uridine, Anhydrous Pyridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Dichloromethane (DCM), Methanol, Saturated Sodium Bicarbonate solution.

  • Procedure: a. Dissolve uridine (1.0 eq) in anhydrous pyridine. b. Add DMT-Cl (1.1 eq) portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. d. Upon completion, quench the reaction with a small amount of methanol. e. Concentrate the mixture under reduced pressure. f. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-uridine.

Protocol 2: Deprotection of 5'-O-DMT Group
  • Materials: 5'-O-DMT protected nucleoside, Dichloromethane (DCM), 3% Trichloroacetic acid (TCA) in DCM.

  • Procedure: a. Dissolve the 5'-O-DMT protected nucleoside in DCM. b. Add the 3% TCA in DCM solution. An intense orange/red color should develop immediately. c. Stir the reaction at room temperature for 1-5 minutes. Monitor by TLC. d. Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate. e. Extract the aqueous layer with DCM. f. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected nucleoside.

Orthogonal Protection Strategy Workflow

The diagram below illustrates an orthogonal protection strategy commonly used in RNA synthesis, showcasing the selective removal of different classes of protecting groups.

Orthogonal_Protection Start Fully Protected Ribonucleoside Step1 5'-Deprotection (Base Treatment) Start->Step1 e.g., 20% Piperidine (Removes 5'-Fmoc) Step2 Chain Elongation (Coupling) Step1->Step2 Step3 Final Deprotection (Fluoride & Base) Step2->Step3 e.g., TBAF (removes 2'-TBDMS) & NH4OH (removes base/phosphate PGs) Final Deprotected RNA Step3->Final

Caption: Orthogonal deprotection workflow in RNA synthesis.

Choosing the Right Protecting Group

The selection of a 5'-hydroxyl protecting group is a strategic decision that impacts the entire synthetic route.

  • For routine, automated DNA synthesis where acid sensitivity is low, DMT remains the group of choice due to its reliability and ease of monitoring.

  • For RNA synthesis, an orthogonal strategy employing a base-labile Fmoc group for the 5'-position and an acid-labile or silyl group for the 2'-position is often superior to avoid acid-induced degradation.

  • When synthesizing highly complex molecules or modified nucleosides that require multiple, independent deprotection steps, the robust and orthogonal nature of silyl ethers (TBDMS, TIPS) is invaluable.

  • For applications requiring precise spatial control, such as microarray synthesis, photolabile groups are the only viable option.

By understanding the chemical properties and experimental nuances of each class of protecting group, researchers can design more efficient, robust, and higher-yielding syntheses of D-ribofuranose-containing molecules.

Protecting_Groups cluster_DMT Dimethoxytrityl (DMT) cluster_Fmoc Fluorenylmethoxycarbonyl (Fmoc) cluster_TBDMS tert-Butyldimethylsilyl (TBDMS) DMT_structure Fmoc_structure TBDMS_structure

Caption: Structures of common 5'-hydroxyl protecting groups.

References

Sources

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5-O-Trityl-D-ribofuranose
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